2-Amino-2-(4-methoxyphenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-53-6, 19789-59-4 | |
| Record name | NSC154924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19789-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid
Introduction
This compound is a non-proteinogenic amino acid, a derivative of glycine featuring a methoxy-substituted phenyl group at the alpha-carbon.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks in the synthesis of peptide-based therapeutics, offering advantages such as enhanced metabolic stability, constrained conformations, and novel pharmacological activities.[2] The physicochemical properties of this compound are fundamental to its application, dictating its behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core . We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern these properties and detailing the self-validating experimental protocols required for their precise and reproducible determination.
Chemical and Molecular Identity
A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data rests. The structure consists of a central chiral carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Methoxy Phenylglycine, Amino(4-methoxyphenyl)acetic acid[1] |
| CAS Number | 19789-59-4 (Racemate)[3] |
| 24593-48-4 ((S)-enantiomer)[4] | |
| 24593-49-5 ((R)-enantiomer)[5] | |
| Molecular Formula | C₉H₁₁NO₃[1] |
| Molecular Weight | 181.19 g/mol [4] |
| SMILES | COc1ccc(cc1)C(C(=O)O)N[1] |
| InChI | InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)[6] |

Core Physicochemical Properties
The interplay between the amino, carboxyl, and lipophilic methoxyphenyl groups defines the compound's behavior in various environments. The following table summarizes key properties, distinguishing between experimentally determined and computationally predicted values.
| Property | Value | Type | Source(s) |
| Melting Point | 192-194 °C (decomposes) | Experimental ((S)-enantiomer) | [2] |
| 248-249 °C | Experimental ((S)-enantiomer) | ||
| 235 °C (sublimes) | Predicted | [3] | |
| Boiling Point | 339.5 ± 37.0 °C | Predicted | [3] |
| Density | 1.246 ± 0.06 g/cm³ | Predicted | [3] |
| Water Solubility | Limited to moderate | Predicted | [7] |
| pKa (Acidic) | ~2-3 | Predicted | [8] |
| pKa (Basic) | ~9-10 | Predicted | [8] |
| XLogP3 | -1.7 | Computed | [9] |
Solubility Profile
Expertise & Experience: As an amphoteric molecule, the solubility of this compound is critically dependent on pH. The presence of both a polar amino group and a carboxylic acid group confers some aqueous solubility, while the 4-methoxyphenyl group adds significant hydrophobic character.[7]
-
In Neutral Water: Limited to moderate solubility is expected as the molecule exists predominantly as a zwitterion.[7]
-
In Acidic Media (pH < pKa₁): The amino group is protonated (-NH₃⁺), forming a cationic salt. This significantly increases aqueous solubility.[7]
-
In Basic Media (pH > pKa₂): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt, which also enhances aqueous solubility.[7]
-
In Organic Solvents: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Its solubility is likely moderate in less polar solvents such as acetone and poor in non-polar solvents like hexanes.[7]
Trustworthiness - The Self-Validating Protocol: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[8] This protocol is self-validating because it ensures that a true equilibrium is reached between the dissolved and undissolved compound, which is the definition of saturation solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Acid Dissociation Constants (pKa)
Expertise & Experience: The pKa values are critical for predicting solubility, absorption, and receptor binding. For this compound, two primary pKa values are expected: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂). The carboxylic acid is expected to have a pKa around 2-3, typical for α-amino acids. The amino group's pKa is anticipated to be around 9-10. Potentiometric titration is the most direct and reliable method for their determination.
Trustworthiness - The Self-Validating Protocol: This method is self-validating as it directly measures the change in protonation state (pH) as a function of added titrant. The inflection points on the resulting titration curve correspond directly to the pKa values, providing an empirical and verifiable result.[9]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Melting Point & Thermal Behavior
Expertise & Experience: The melting point of an amino acid is often accompanied by decomposition, making visual determination by capillary methods challenging.[9] Differential Scanning Calorimetry (DSC) is the preferred technique as it provides a quantitative measure of the heat flow associated with the phase transition. The reported melting point for the (S)-enantiomer varies (192-194 °C vs. 248-249 °C), which may suggest the existence of different polymorphic forms or variations in experimental conditions.[2]
Trustworthiness - The Self-Validating Protocol: DSC provides a self-validating thermogram. The peak of the endothermic event corresponds to the melting point, and the area under the peak is the enthalpy of fusion. The sharpness of the peak is an indicator of purity.
Stability
Limited data suggests the lyophilized solid is stable for 36 months when stored at -20°C. In solution at -20°C, it should be used within one month.[8][10] Comprehensive stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are essential for drug development to identify potential degradation products and establish appropriate storage conditions.
Spectroscopic and Analytical Profile
Spectroscopic data is indispensable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expected signals include aromatic protons on the methoxyphenyl ring (typically between 6.8-7.4 ppm), a singlet for the methoxy group (-OCH₃) around 3.7-3.8 ppm, and a signal for the alpha-proton (-CH) adjacent to the amino and carboxyl groups.[11]
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), the alpha-carbon, and the carbonyl carbon of the carboxylic acid (>170 ppm).[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
O-H stretch: A broad absorption from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
N-H stretch: Primary amine stretches appearing around 3300-3500 cm⁻¹.
-
C=O stretch: A strong absorption from the carboxylic acid carbonyl group, usually around 1700-1750 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected exact mass is 181.0739 g/mol .[13]
Analytical Quantification by HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of this compound. A reversed-phase C18 column is the standard choice for this type of molecule, as it effectively separates compounds based on hydrophobicity. The mobile phase typically consists of an aqueous component with an acid modifier (like formic or acetic acid) and an organic solvent (like acetonitrile or methanol). The acid modifier is crucial; it protonates the carboxylic acid and suppresses the ionization of the amino group, leading to better peak shape and retention time reproducibility.[14]
Trustworthiness - The Self-Validating Protocol: An HPLC protocol is validated by its system suitability parameters. Before sample analysis, a series of injections of a known standard are performed to check for theoretical plates, peak asymmetry (tailing factor), and retention time reproducibility. These metrics confirm that the chromatographic system is performing correctly and is capable of producing accurate and precise data.[14]
Caption: Workflow for Purity and Quantification by HPLC-UV.
Conclusion
The are a direct consequence of its molecular structure. Its amphoteric nature, governed by the amino and carboxylic acid groups, dictates a pH-dependent solubility profile that is crucial for formulation. While many properties can be predicted computationally, this guide emphasizes the necessity of rigorous, self-validating experimental protocols to generate the reliable data required for advanced research and drug development. A thorough characterization, from solubility and pKa to thermal stability and spectroscopic identity, provides the authoritative foundation needed to unlock the full potential of this valuable synthetic building block.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound(19789-59-4) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adooq.com [adooq.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Methodological Guide to the Crystallographic Analysis of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Abstract: 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a valuable chiral building block in synthetic and pharmaceutical chemistry.[1] A definitive understanding of its three-dimensional structure in the solid state is crucial for controlling its physicochemical properties, such as solubility, stability, and crystal habit. As of the latest literature review, a complete single-crystal X-ray diffraction study for this specific compound is not publicly available. This guide, therefore, provides a comprehensive methodological framework for researchers and drug development professionals aiming to elucidate its crystal structure. It outlines the predicted supramolecular interactions, presents a detailed protocol for single-crystal growth, details the workflow for X-ray diffraction analysis, and discusses the anticipated structural insights.
Introduction: The Rationale for Structural Elucidation
This compound, also known as 4-methoxyphenylglycine, belongs to the class of aromatic alpha-amino acids. Its structure, featuring a primary amine, a carboxylic acid, and a methoxy-substituted phenyl ring, makes it a molecule of significant interest.[2] The D-enantiomer, in particular, is structurally related to the side chains of important semi-synthetic β-lactam antibiotics.[3]
The precise arrangement of molecules in a crystal lattice, governed by intermolecular interactions, dictates the material's bulk properties.[4] For a pharmaceutical intermediate, knowledge of the crystal structure is paramount for:
-
Polymorph Screening: Identifying different crystalline forms with varying stability and bioavailability.
-
Process Control: Developing robust crystallization protocols for consistent product quality.
-
Rational Drug Design: Understanding solid-state conformation and its influence on biological activity.
This document serves as a proactive technical guide, equipping researchers with the predictive insights and experimental protocols necessary to successfully determine and analyze the crystal structure of this target compound.
Predicted Molecular Properties and Supramolecular Interactions
The functional groups of this compound allow for a rich variety of intermolecular interactions that will likely define its crystal packing.[5]
-
Hydrogen Bonding: As an amino acid, the molecule can exist in a neutral or zwitterionic form in the solid state. This creates a powerful network of hydrogen bonds. We can strongly predict the formation of charge-assisted N-H···O bonds and conventional O-H···O bonds, which typically form robust synthons like chains or dimers.[6]
-
π-Interactions: The presence of the phenyl ring suggests the possibility of π-π stacking interactions, which would contribute to the overall packing efficiency and stability of the crystal lattice.
-
Weak Interactions: C-H···O and C-H···π interactions involving the methoxy group and aromatic rings are also anticipated, acting as secondary drivers in the crystal packing.[7]
The interplay between the strong, directional hydrogen bonds and the weaker, dispersive forces will ultimately determine the final crystal structure.[8]
Synthesis and Crystallization Strategy
Synthesis
The racemic form of this compound can be synthesized via various established methods, such as the Strecker synthesis starting from 4-methoxybenzaldehyde. Chiral resolution can then be achieved using techniques like preferential crystallization or diastereomeric salt formation to isolate the desired enantiomer.[3]
Protocol for Single-Crystal Growth
Causality: The goal is to achieve a state of slow, controlled supersaturation, allowing a single nucleation event to grow into a well-ordered, diffraction-quality crystal. The choice of solvent is critical; it must dissolve the compound sufficiently at a higher temperature but allow it to become sparingly soluble upon cooling or solvent evaporation. Given the polar amino acid nature of the molecule, polar protic solvents are a logical starting point.
Step-by-Step Protocol: Slow Evaporation
-
Solvent Screening: In parallel, attempt to dissolve ~10 mg of the compound in 0.5 mL of various solvents (e.g., water, ethanol, methanol, isopropanol, and binary mixtures like ethanol/water) in small vials. Heat gently if necessary to aid dissolution. Identify solvent systems that provide moderate solubility.
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent system (e.g., an 80:20 ethanol/water mixture) at a slightly elevated temperature (~40°C).
-
Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free glass vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle once or twice. This allows for slow evaporation of the solvent over several days to weeks at a stable temperature (e.g., room temperature).
-
Monitoring: Place the vial in a vibration-free location. Observe periodically without disturbing the setup. Suitable crystals should appear as clear, well-defined polyhedra.
-
Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully harvest them using a nylon loop or a pipette with the end clipped off. Immediately immerse the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Crystal Structure Elucidation by Single-Crystal X-ray Diffraction
Experimental Workflow
The overall process from a suitable crystal to a final structural model is a well-defined pathway.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Processing
-
Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data.
-
Screening: The crystal is exposed to the X-ray beam (typically Mo Kα or Cu Kα radiation) to collect a few initial diffraction frames. This allows for the determination of the unit cell parameters and Bravais lattice, providing a preliminary assessment of crystal quality.
-
Data Collection Strategy: Based on the lattice symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected by rotating the crystal in the X-ray beam.
-
Integration and Scaling: The raw diffraction spot intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled to produce the final reflection data file.
Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map, identifying the positions of most non-hydrogen atoms.
-
Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model's quality is assessed by the R-factors (R1, wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1.
Anticipated Crystallographic Data and Analysis
The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure.
Table 1: Anticipated Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO₃ |
| Formula Weight | 181.19 g/mol [9] |
| Temperature | 100(2) K |
| Wavelength | TBD (e.g., 0.71073 Å for Mo Kα) |
| Crystal System | TBD |
| Space Group | TBD |
| Unit Cell Dimensions | a = TBD Å, α = TBD ° |
| b = TBD Å, β = TBD ° | |
| c = TBD Å, γ = TBD ° | |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Final R indices | R1 = TBD, wR2 = TBD |
| Goodness-of-Fit on F² | TBD |
TBD = To Be Determined
Post-Refinement Analysis: Upon successful refinement, the key structural features to analyze would be:
-
Molecular Conformation: Determine the torsion angles describing the orientation of the carboxylic acid and phenyl groups relative to the chiral center.
-
Zwitterionic vs. Neutral State: Examine the C-O bond lengths and the location of hydrogen atoms to confirm if the molecule exists as a zwitterion (NH₃⁺, COO⁻) or a neutral molecule (NH₂, COOH).
-
Hydrogen Bonding Network: Map all hydrogen bonds, identifying the primary synthons that build the extended three-dimensional architecture.
-
Crystal Packing: Visualize the packing arrangement to identify any π-stacking or other significant intermolecular contacts.
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides the necessary scientific foundation and practical framework for its determination. By combining predictive chemical knowledge with established experimental protocols for crystallization and X-ray diffraction, researchers can successfully elucidate this structure. The resulting crystallographic data will be invaluable for controlling the solid-state properties of this important compound, thereby supporting its application in pharmaceutical development and advanced chemical synthesis.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid
Abstract
2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, has garnered interest in medicinal chemistry and drug development. While direct and extensive research on its specific mechanism of action is not widely documented, its structural similarity to other phenylglycine derivatives provides a strong basis for understanding its potential biological targets and pathways. This guide synthesizes the available information to propose a likely mechanism of action centered on the modulation of metabotropic glutamate receptors (mGluRs). Furthermore, it explores the compound's role as a versatile chemical scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), and touches upon the observed biological activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological significance.
Introduction: The Significance of this compound
This compound, also known as 4-methoxyphenylglycine, is a derivative of the simplest amino acid, glycine.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to the alpha-carbon, imparts unique physicochemical properties that influence its biological activity.[1] While not a component of natural proteins, this amino acid and its analogs are found in some peptide natural products and have been a focus of synthetic and medicinal chemistry.[3] The primary interest in this compound stems from its potential to interact with key physiological targets and its utility as a building block in the synthesis of more complex bioactive molecules.
Proposed Primary Mechanism of Action: Modulation of Metabotropic Glutamate Receptors
The most probable mechanism of action for this compound is its interaction with metabotropic glutamate receptors (mGluRs). This hypothesis is strongly supported by extensive research on the broader class of phenylglycine derivatives, which are well-established as modulators of these receptors.[4][5]
2.1. The Role of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate. They play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[5] mGluRs are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
2.2. Phenylglycine Derivatives as mGluR Ligands
Numerous studies have demonstrated that phenylglycine derivatives can act as either agonists or antagonists at various mGluR subtypes.[4][5][6][7] The specific activity (agonist vs. antagonist) and selectivity for different mGluR subtypes are determined by the substitutions on the phenyl ring and the stereochemistry of the alpha-carbon.
Given this precedent, this compound likely acts as a ligand for one or more mGluR subtypes. The presence of the 4-methoxy group on the phenyl ring would influence its binding affinity and selectivity. It is plausible that this compound could competitively bind to the glutamate binding site on the receptor, either activating it (as an agonist) or blocking the binding of glutamate (as an antagonist).
2.3. Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathways for Group I and Group II/III metabotropic glutamate receptors, the likely targets of this compound.
Caption: Proposed modulation of metabotropic glutamate receptor signaling pathways.
Role as a Scaffold in Medicinal Chemistry
Beyond its potential direct biological activity, this compound is a valuable building block in synthetic chemistry, particularly in the design of novel therapeutics.
3.1. Incorporation into PROTACs
A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and this compound can be incorporated into this linker to modulate its physicochemical properties, such as solubility and cell permeability.
3.2. Experimental Workflow: Synthesis of a PROTAC Linker Intermediate
The following is a generalized protocol for the incorporation of this compound into a PROTAC linker.
Objective: To couple this compound with a polyethylene glycol (PEG) linker.
Materials:
-
This compound
-
Boc-protected amino-PEG-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) as solvent
-
Trifluoroacetic acid (TFA) for deprotection
-
Silica gel for column chromatography
Protocol:
-
Activation of the PEG linker: Dissolve the Boc-protected amino-PEG-acid and NHS in anhydrous DCM. Add DCC and stir at room temperature for 4-6 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve this compound in DCM. Add the activated PEG-linker solution and a non-nucleophilic base (e.g., diisopropylethylamine). Stir overnight at room temperature.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, brine, and dry over anhydrous sodium sulfate. Purify the product by silica gel column chromatography.
-
Boc Deprotection: Dissolve the purified product in DCM and add TFA. Stir for 1-2 hours at room temperature.
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting product is the deprotected linker intermediate ready for conjugation to the E3 ligase ligand or target protein binder.
Caption: Workflow for synthesizing a PROTAC linker intermediate.
Biological Activities of Derivatives
While the mechanism of the parent compound is inferred, derivatives of this compound have been synthesized and evaluated for various biological activities, providing further insight into the potential therapeutic applications of this chemical scaffold.
4.1. Anticonvulsant Activity
Some phenylglycinamide derivatives have shown promise as broad-spectrum anticonvulsants.[1] The proposed mechanism for these derivatives is multimodal, involving the antagonism of TRPV1 channels and the inhibition of voltage-gated sodium and calcium channels.[1]
4.2. Antimicrobial Properties
Preliminary studies have suggested that (2S)-2-amino-2-(4-methoxyphenyl)acetic acid exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
Table 1: Reported Minimum Inhibitory Concentrations (MIC) for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid [8]
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 11.29 |
4.3. Other Potential Activities
Derivatives of structurally related 4-hydroxyphenylglycine have been investigated as agonists for the orphan G protein-coupled receptor GPR88, suggesting that methoxy-substituted analogs might also interact with this or other orphan GPCRs.[9][10] Additionally, some phenylglycine derivatives have been explored for their potential as pesticides due to their antifungal and antibacterial properties.[11]
Conclusion and Future Directions
Future research should focus on elucidating the specific mGluR subtype selectivity and functional activity (agonist versus antagonist) of this compound through receptor binding assays and functional cell-based assays. Investigating its effects in in vivo models of neurological diseases would further validate its therapeutic potential. A deeper exploration of the structure-activity relationships of its derivatives could lead to the development of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 9. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-2-(4-methoxyphenyl)acetic acid, a critical parameter for its application in pharmaceutical research, process development, and formulation. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of amino acid solubility, predictive assessments based on its chemical structure, and detailed, field-proven methodologies for the precise experimental determination of its solubility profile in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that governs its behavior throughout the drug development lifecycle. From influencing reaction kinetics in synthesis and dictating purification strategies to controlling bioavailability and therapeutic efficacy in its final dosage form, a thorough understanding of an API's solubility profile is non-negotiable. This compound, a non-proteinogenic amino acid, presents a unique solubility challenge due to its amphoteric nature, aromaticity, and the electronic influence of the methoxy substituent. This guide delves into the theoretical and practical aspects of its solubility in organic media, providing the necessary tools for its successful application.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19789-59-4 | [2] |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | 235 °C (sublimes) | [2] |
| pKa | Not experimentally determined; expected to have two pKa values for the carboxylic acid and amino groups. | [3] |
| XLogP3 | -1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The structure of this compound, featuring a polar amino acid backbone and a more lipophilic methoxyphenyl group, suggests a nuanced solubility profile.[1] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and methoxy groups) facilitates interactions with a range of solvents.[2] The negative XLogP3 value indicates a general preference for hydrophilic environments, yet the methoxy group is known to enhance lipophilicity compared to an unsubstituted phenyl ring.[1]
Theoretical Framework for Solubility in Organic Solvents
The solubility of an amino acid in an organic solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dominant zwitterionic form of amino acids in the solid state and in polar solvents significantly influences their solubility.
The Role of the Zwitterion
In the solid state, this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). This ionic character results in a strong crystal lattice energy that must be overcome by the solvent for dissolution to occur.
Solvent Polarity and Hydrogen Bonding
Polar protic solvents, such as methanol and ethanol, are generally effective at solvating amino acids. They can engage in hydrogen bonding with both the ammonium and carboxylate groups, disrupting the crystal lattice. Aprotic polar solvents, like acetone, can act as hydrogen bond acceptors but not donors, which may limit their solvating power for the ammonium group. Non-polar solvents are typically poor solvents for amino acids due to their inability to form strong interactions with the zwitterionic form.[4]
The Influence of the Methoxyphenyl Group
The 4-methoxy substituent on the phenyl ring plays a dual role. The methoxy group is an electron-donating group, which can influence the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, the phenyl ring itself introduces a degree of hydrophobicity, potentially increasing solubility in less polar organic solvents compared to simpler amino acids like glycine. The position of the methoxy group (para) can also affect crystal packing and, consequently, the energy required for dissolution.[5]
Predicted Solubility Profile
Based on the physicochemical properties and theoretical considerations, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents such as methanol and ethanol.
-
Moderate Solubility: Predicted in polar aprotic solvents like acetone and acetonitrile.
-
Low to Negligible Solubility: Anticipated in non-polar solvents such as chloroform, toluene, and hydrocarbons.[4]
It is crucial to emphasize that these are predictions. The following section details a robust experimental protocol for generating precise, quantitative solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted static equilibrium method for determining the solubility of a solid in a liquid solvent, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV or fluorescence detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Experimental Workflow
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and centrifuge them at a high speed to pellet the excess solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification by HPLC:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a wavelength where the compound has significant absorbance. For low concentrations, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can provide enhanced sensitivity.[6][7]
-
Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation: A Template for Reporting
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Methanol | Polar Protic | High | To be determined | To be determined |
| Ethanol | Polar Protic | High | To be determined | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined | To be determined |
| Chloroform | Non-polar | Low | To be determined | To be determined |
| Toluene | Non-polar | Low | To be determined | To be determined |
Note: The "Experimental Solubility" columns are to be populated with data generated using the protocol described in Section 5.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to generate the precise data necessary for informed decision-making in synthesis, purification, and formulation. While predictive models offer valuable initial insights, the importance of robust experimental data cannot be overstated. The methodologies outlined herein provide a self-validating system for obtaining such critical information, ultimately facilitating the successful advancement of this compound in its intended applications. Future work should focus on the experimental determination of the solubility in a wider range of solvents and at various temperatures to build a comprehensive and publicly available database for this important compound.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
stability of 2-Amino-2-(4-methoxyphenyl)acetic acid under different pH conditions
An In-Depth Technical Guide to the pH-Dependent Stability of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Authored by: A Senior Application Scientist
Abstract
This compound, also known as p-methoxyphenylglycine, is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals, including peptide-based therapeutics.[1][2] Its chemical stability is a critical quality attribute that dictates its storage, formulation, and ultimate efficacy and safety in a final drug product. This technical guide provides a comprehensive framework for investigating the stability of this compound, with a specific focus on its degradation profile under a range of pH conditions. We will explore the theoretical underpinnings of its potential degradation pathways, present detailed experimental protocols for forced degradation studies, and offer insights into the development of stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of molecules incorporating this important scaffold.
Introduction: The Imperative of Stability Profiling
In pharmaceutical development, understanding a molecule's intrinsic stability is paramount. Forced degradation, or stress testing, is an essential practice where a drug substance is exposed to conditions more severe than accelerated stability testing.[3][4] These studies are not arbitrary; they are designed to deliberately accelerate degradation to identify likely degradation products and elucidate degradation pathways.[5] This knowledge is foundational for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies, and for designing robust drug product formulations.[6][7]
This compound possesses several structural features that can be influenced by pH: a primary amine, a carboxylic acid, and a chiral center adjacent to an electron-rich aromatic ring. The interplay of these groups dictates its susceptibility to various degradation mechanisms, most notably racemization and oxidation. This guide provides the scientific rationale and actionable protocols to comprehensively evaluate the pH-stability landscape of this molecule.
Theoretical Framework: Anticipated Degradation Pathways
The stability of this compound is intrinsically linked to its molecular structure. The pH of the environment directly controls the ionization state of the amino and carboxylic acid groups, influencing the molecule's overall reactivity.
-
Acidic Conditions (pH < 2): The amino group is fully protonated (-NH3+), and the carboxylic acid is predominantly in its neutral form (-COOH).
-
Neutral Conditions (pH ~3-9): The molecule exists primarily as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).
-
Basic Conditions (pH > 10): The amino group is in its neutral form (-NH2), while the carboxyl group is deprotonated (-COO-).
These pH-dependent forms exhibit different susceptibilities to the following degradation pathways:
Racemization
Racemization, the conversion of a chiral molecule into an equimolar mixture of both enantiomers, is a significant stability concern for phenylglycine derivatives.[8] The mechanism involves the abstraction of the proton at the alpha-carbon (the chiral center), leading to the formation of a planar carbanion or enolate intermediate.[9] This process is typically base-catalyzed, as a higher pH increases the concentration of the deprotonated amino group, which is less inductively withdrawing, and facilitates the removal of the alpha-proton.
The presence of the 4-methoxy group, an electron-donating group, is known to stabilize adjacent positive charges but may have a complex effect on the stability of a carbanion intermediate. However, compared to unsubstituted phenylglycine, it is a critical parameter to investigate.[10] Extended exposure to basic conditions during synthesis or formulation can lead to a loss of stereochemical purity, potentially impacting biological activity.[11][12]
Oxidative Degradation
While the molecule lacks highly labile functional groups, oxidative stress (e.g., exposure to peroxides or dissolved oxygen) can present a degradation risk.[4] Potential sites of oxidation include the aromatic ring and the benzylic alpha-carbon, which could lead to a variety of degradation products, including hydroxylated species or cleavage of the molecule. The rate and extent of oxidation can be influenced by pH, temperature, and the presence of metal ions.
Other Potential Pathways
While considered less probable under typical pharmaceutical conditions, other pathways such as decarboxylation (loss of CO2) under extreme heat or photolytic degradation upon exposure to light should be considered during a full forced degradation study.
The following diagram illustrates the logical relationship between pH and the primary anticipated degradation pathways.
Caption: Predicted influence of pH on the degradation of this compound.
A Systematic Approach to pH Stability Assessment
A robust investigation into pH-dependent stability requires a systematic workflow. The process begins with exposing the molecule to a range of pH conditions under controlled stress (e.g., elevated temperature) and monitoring its degradation over time using a pre-developed, stability-indicating analytical method.
Caption: A systematic workflow for conducting a forced degradation study under various pH conditions.
Detailed Experimental Protocols
The following protocols provide a robust starting point for any laboratory equipped with standard analytical instrumentation. It is crucial that all methods, particularly the analytical ones, are properly validated for their intended use.
Protocol 1: Sample Preparation and Stress Conditions
Objective: To expose this compound to a range of pH values at an elevated temperature to induce degradation.
Materials:
-
This compound (Reference Standard Grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Potassium Phosphate Monobasic and Dibasic
-
Boric Acid
-
Potassium Chloride
-
Type I (18.2 MΩ·cm) Water
-
Calibrated pH meter
-
Temperature-controlled oven or water bath
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) across the desired pH range.
-
pH 2.0: 0.1 M HCl
-
pH 4.5: Acetate Buffer
-
pH 7.4: Phosphate Buffer
-
pH 9.0: Borate Buffer
-
pH 12.0: 0.01 M NaOH
-
-
Stock Solution: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: For each pH condition, add a precise volume of the stock solution to a vial containing the buffer to achieve a final concentration of 0.1 mg/mL. Prepare a control sample in water.
-
Incubation: Place the vials in an oven set to 60°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours), remove one vial for each pH condition. Immediately quench the reaction by cooling the vial to room temperature and neutralizing the pH if necessary (e.g., acidic and basic samples) to halt further degradation before analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from any potential degradation products and quantify its concentration over time. This method is adapted from established protocols for similar amino acid derivatives.[13]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS).
Conditions:
| Parameter | Setting |
|---|---|
| Analytical Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 70% B over 20 min; then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | 225 nm and 275 nm (monitor both) |
Rationale: The C18 column provides excellent retention for the aromatic compound. The acidic mobile phase ensures consistent protonation of the analyte for good peak shape. The gradient elution is crucial for separating the parent compound from potentially more or less polar degradation products, thus making the method "stability-indicating".
Protocol 3: Chiral HPLC Method for Racemization Analysis
Objective: To quantify the enantiomeric purity of the compound at each time point, particularly under basic conditions.
Instrumentation:
-
HPLC system as described above.
Conditions:
| Parameter | Setting |
|---|---|
| Analytical Column | Macrocyclic Glycopeptide-based Chiral Stationary Phase (CSP) |
| Mobile Phase | Isocratic mixture of Methanol, Acetonitrile, and an aqueous buffer (e.g., Ammonium Acetate), ratio to be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (lower temperatures often improve chiral resolution)[14] |
| Injection Volume | 5 µL |
| Detection | 225 nm |
Rationale: Chiral stationary phases create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Macrocyclic glycopeptide columns are particularly effective for underivatized amino acids.[14] The mobile phase composition is critical and must be carefully optimized to achieve baseline resolution between the two enantiomer peaks.
Data Interpretation and Presentation
Data from the stability studies should be tabulated to provide a clear overview of the compound's behavior. The results will guide the determination of the optimal pH for stability and identify conditions to avoid.
Table 1: Hypothetical Degradation Profile of this compound at 60°C
| Time (hours) | % Parent Remaining (pH 2.0) | % Parent Remaining (pH 4.5) | % Parent Remaining (pH 7.4) | % Parent Remaining (pH 9.0) | % Parent Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 99.8 | 99.9 | 99.1 | 96.2 |
| 6 | 98.1 | 99.2 | 99.6 | 96.5 | 88.1 |
| 12 | 96.0 | 98.5 | 99.1 | 92.3 | 75.4 |
| 24 | 92.3 | 97.1 | 98.2 | 85.0 | 58.9 |
This data is illustrative and represents a typical outcome where stability is highest near neutral pH and degradation is accelerated at pH extremes, particularly under basic conditions.
Table 2: Hypothetical Racemization Profile at 60°C
| Time (hours) | Enantiomeric Purity (%) (pH 7.4) | Enantiomeric Purity (%) (pH 9.0) | Enantiomeric Purity (%) (pH 12.0) |
| 0 | >99.9 | >99.9 | >99.9 |
| 6 | >99.9 | 99.5 | 97.8 |
| 24 | >99.9 | 98.1 | 92.3 |
This illustrative data highlights the significant impact of basic pH on the stereochemical integrity of the molecule.
Conclusion and Strategic Recommendations
This guide outlines a comprehensive strategy for assessing the pH-dependent stability of this compound. Based on fundamental chemical principles and established analytical methodologies, a well-executed forced degradation study will reveal the pH of maximum stability, identify the critical degradation pathways (with racemization being a key focus), and provide the necessary data to develop robust formulations and appropriate storage conditions.
Key Recommendations for Development:
-
Formulation pH: Target a formulation pH in the weakly acidic to neutral range (pH 4.5 - 7.4) to minimize both racemization and other potential degradation pathways.
-
Excipient Compatibility: Avoid strongly basic excipients that could create micro-environments of high pH, accelerating racemization.
-
Process Controls: During synthesis and purification, minimize the duration of exposure to strongly basic conditions, especially at elevated temperatures.
-
Analytical Monitoring: Implement a validated, stability-indicating chiral HPLC method for routine quality control and stability monitoring of both the drug substance and the final drug product.
By proactively investigating and understanding the intrinsic stability of this compound, drug developers can mitigate risks, accelerate development timelines, and ensure the delivery of a safe and effective final product.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 11. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of 2-Amino-2-(4-methoxyphenyl)acetic Acid Derivatives
Abstract
2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a highly versatile scaffold in the field of medicinal chemistry.[1][2] Its unique structure, which combines a chiral amino acid backbone with a methoxy-substituted phenyl ring, provides a foundation for the development of novel therapeutic agents. The presence of the amino group, carboxylic acid, and the methoxyphenyl moiety allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological potential.[2] This technical guide offers a comprehensive exploration of the biological activities reported for derivatives of this compound, with a primary focus on their antimicrobial, anticancer, and anticonvulsant properties.[1] This document synthesizes key quantitative data, details the underlying experimental methodologies, and visualizes critical workflows and molecular pathways to facilitate advanced research and drug development.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds in this area. The core structure can be modified to generate molecules that interfere with essential microbial pathways.
Spectrum of Activity and Mechanistic Insights
Research has demonstrated that specific derivatives exhibit potent activity against a range of pathogens. For example, 2-chloro-N-(4-methoxyphenyl)acetamide, a related derivative, has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, E. coli, and L. monocytogenes, as well as antifungal activity against yeasts like C. glabrata.[3] Another derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), displayed more targeted antibacterial effects, specifically against the Gram-positive bacterium Staphylococcus aureus.[3]
The fungicidal properties are also notable. For instance, p-acetamide significantly inhibited the colony growth of Trichoderma longibrachiatum (98% inhibition), while MPAEMA was also highly effective against T. longibrachiatum and Mucor plumbeus (95% and 91% inhibition, respectively).[3] In-silico analyses suggest that a potential mechanism for this antimicrobial effect involves the inhibition of DNA ligase, a critical enzyme for DNA replication and repair in microbes.[3]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial efficacy of representative derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | Activity Metric (Zone of Inhibition, etc.) | Reference |
| p-Acetamide | Bacillus subtilis | 23 mm inhibition zone | [3] |
| p-Acetamide | Staphylococcus aureus | Active | [3] |
| p-Acetamide | Escherichia coli | Active | [3] |
| p-Acetamide | Candida glabrata | Active | [3] |
| MPAEMA | Staphylococcus aureus | Active | [3] |
| MPAEMA | Trichoderma longibrachiatum | 95% colony growth inhibition | [3] |
| MPAEMA | Mucor plumbeus | 91% colony growth inhibition | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the MIC of a test compound, providing a quantitative measure of its antimicrobial potency.
Causality: The broth microdilution method is chosen for its efficiency and ability to test multiple concentrations simultaneously, allowing for a precise determination of the lowest concentration of a drug that visibly inhibits microbial growth.
-
Prepare Microbial Inoculum:
-
Aseptically pick several colonies of the target microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Malignant Cells
The structural versatility of amino acid derivatives makes them attractive candidates for the development of novel anticancer agents.[1] Modifications to the this compound core can yield compounds with enhanced cytotoxicity and selectivity against cancer cells.
Cytotoxicity and Mechanistic Pathways
Derivatives incorporating the 4-methoxyphenyl moiety have demonstrated significant cytotoxic effects. For example, 2-(4-methoxyphenyl)benzoxazol-5-acetic acid was identified as a promising cytotoxic agent against the MCF-7 breast cancer cell line. Other studies on related structures, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, have shown potent activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[4]
The mechanisms underlying this anticancer activity are multifaceted. Some benzoxazole derivatives are known to act as eukaryotic topoisomerase II inhibitors, an enzyme crucial for DNA replication in rapidly dividing cancer cells. More complex derivatives have been shown to induce mitochondrial-related apoptosis by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5] Furthermore, certain compounds can suppress key oncogenic signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[5]
Quantitative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for select derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising Activity | |
| 1-(4-Fluorophenyl)-2-((...))ethanone | U-87 (Glioblastoma) | Reduces viability to 19.6% | [4] |
| Hydrazone derivative 36 | MDA-MB-231 (Breast) | Reduces viability to 43.7% | [4] |
| Ursolic acid derivative 7b | MCF-7 (Breast) | 0.48 | [5] |
| Ursolic acid derivative 7b | HeLa (Cervical) | 0.74 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in DMSO and create a series of dilutions in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Oncogenic Signaling Pathway Inhibition
Caption: Inhibition of the RAS/Raf/MEK/ERK signaling pathway.[5]
Anticonvulsant Activity: Modulating Neuronal Excitability
Amino acid derivatives have long been investigated for their potential to treat neurological disorders, including epilepsy.[6] The structural framework of this compound is amenable to modifications that can confer anticonvulsant properties.
Efficacy in Seizure Models
While direct studies on a broad range of this compound derivatives are still emerging, research on structurally related compounds provides strong evidence of their potential. For instance, a series of isatin-based derivatives, including compounds with 2-OCH₃ and 4-OCH₃ substitutions, demonstrated significant anti-seizure activity in the maximal electroshock seizure (MES) model in mice.[7] The MES test is a standard screening model for identifying compounds effective against generalized tonic-clonic seizures. Some of these methoxylated derivatives also showed potent activity against seizures induced by pentylenetetrazole (PTZ), suggesting a broader mechanism of action.[7]
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant activity of representative compounds in preclinical models.
| Compound/Derivative | Seizure Model | Efficacy Metric (ED₅₀) | Reference |
| Isatin derivative 4l (4-OCH₃) | MES (mice) | Active at 100 mg/kg | [7] |
| Isatin derivative 4j (2-OCH₃) | PTZ (mice) | Potent Activity | [7] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES (mice) | ED₅₀ = 63 µmol/kg | [8] |
| Phenylacetamide derivative 14 | MES (mice) | ED₅₀ = 49.6 mg/kg | [9] |
| Phenylacetamide derivative 14 | scPTZ (mice) | ED₅₀ = 67.4 mg/kg | [9] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a primary screening tool in the search for new antiepileptic drugs, used to induce a generalized tonic-clonic seizure.
Causality: This model evaluates a compound's ability to prevent the spread of seizure activity within the brain. The endpoint—abolition of the hind limb tonic extensor component of the seizure—is a robust and reliable indicator of anticonvulsant efficacy.
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss albino), weighing 20-25g.
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Induction of Seizure:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
-
Observation and Scoring:
-
Immediately observe the animal for the characteristic seizure pattern: tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally a clonic phase.
-
The primary endpoint is the presence or absence of the hindlimb tonic extension phase. Protection is defined as the complete abolition of this phase.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
To assess potential motor impairment (a common side effect), place the mice on a rotating rod (rotarod).
-
Animals that are unable to remain on the rod for a set period (e.g., 1 minute) are considered to have failed the test, indicating neurotoxicity at that dose.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) using probit analysis.
-
The Protective Index (PI) is calculated as TD₅₀ / ED₅₀, with a higher value indicating a better safety profile.
-
Workflow for Anticonvulsant Screening
Caption: Workflow for in-vivo anticonvulsant and neurotoxicity screening.
Future Perspectives and Conclusion
The derivatives of this compound represent a promising and versatile chemical scaffold for the discovery of new therapeutic agents.[1] The available literature strongly suggests significant potential in the development of novel antimicrobial, anticancer, and anticonvulsant drugs.
Future research efforts should be directed towards:
-
Systematic Synthesis: The creation of diverse chemical libraries through modifications such as amides, esters, and heterocyclic derivatives to establish clear structure-activity relationships (SAR).[1]
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways for the most potent compounds is critical for their optimization and clinical development.
-
Computational Modeling: The integration of in-silico screening, docking studies, and QSAR models can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[1]
This technical guide serves as a foundational resource to support and guide these future research endeavors, highlighting the significant therapeutic promise held by this unique class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 19789-59-4: this compound [cymitquimica.com]
- 3. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Introduction: The Significance of a Non-Proteinogenic Amino Acid
In the vast landscape of chemical compounds vital to pharmaceutical research and development, non-proteinogenic amino acids hold a place of particular importance. These molecules, while not part of the canonical twenty amino acids that form the basis of proteins, offer unique structural motifs that can impart desirable properties to therapeutic agents. Among these is 2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylglycine, a compound that has found utility as a key building block in the synthesis of complex molecules.[1] Its structure, featuring a chiral center and a methoxy-substituted phenyl group, provides a scaffold for creating molecules with enhanced biological activity and stability.[2] This guide provides a comprehensive overview of the discovery, historical development, and synthesis of this versatile compound, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From the Dawn of Amino Acid Synthesis to a Specialized Building Block
The story of this compound is intrinsically linked to the broader history of amino acid chemistry. The early 19th century saw the first isolation of an amino acid, asparagine, from asparagus in 1806. This discovery opened the door to understanding the fundamental components of proteins. However, it was the advent of synthetic organic chemistry that truly empowered scientists to create and modify these vital molecules at will.
The seminal moment in the laboratory synthesis of α-amino acids arrived in 1850 with Adolph Strecker's development of the reaction that now bears his name.[3] The Strecker synthesis, a one-pot reaction involving an aldehyde, ammonia, and cyanide, provided a general and accessible method for preparing α-amino acids from simple precursors. Given that p-anisaldehyde (4-methoxybenzaldehyde) is a readily available starting material, it is highly probable that this compound was first synthesized via this classic method. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its synthesis is a logical extension of this foundational chemical transformation.
Following the Strecker synthesis, other methods for α-amino acid preparation were developed, further expanding the chemist's toolkit. The Bucherer-Bergs reaction, first reported in the 1920s, offered an alternative route from ketones or aldehydes to hydantoins, which could then be hydrolyzed to the corresponding amino acids.[4][5] These classical methods laid the groundwork for the production of a vast array of amino acids, including this compound, and are still relevant today.
Modern Synthetic Strategies: A Comparative Analysis
The synthesis of this compound has evolved from these classical roots to include more sophisticated and efficient methods. Modern approaches often prioritize stereoselectivity, yield, and sustainability. Below is a comparative analysis of the primary synthetic routes.
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | p-Anisaldehyde | p-Anisaldehyde | p-Anisaldehyde |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |
| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |
| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |
| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
| Scalability | Moderate to High | High | High |
Table 1: A comparative summary of key quantitative parameters for the synthesis of this compound via different methods. Data is representative and may vary based on specific reaction conditions.[4]
Diagrammatic Overview of Synthetic Pathways
Caption: Comparative overview of major synthetic routes to this compound.
Detailed Experimental Protocols and Mechanistic Insights
Protocol 1: Asymmetric Strecker Synthesis
This method introduces chirality early in the synthesis through the use of a chiral auxiliary, leading to a diastereoselective reaction.
Step 1: Synthesis of Diastereomeric α-Aminonitriles
-
Reaction Setup: In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in methanol.
-
Cyanation: To the stirred solution, add a solution of sodium cyanide (1.2 eq) in water. The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup and Separation: The resulting diastereomeric α-aminonitriles can often be separated by crystallization due to differences in solubility, or by column chromatography.
Causality of Experimental Choices: The use of a chiral auxiliary creates a diastereomeric transition state during the nucleophilic attack of the cyanide ion on the imine intermediate. The steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other. Methanol is a common solvent as it effectively dissolves the reactants.
Step 2: Hydrolysis to Enantiopure this compound
-
Acid Hydrolysis: Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid, such as 6M HCl.
-
Heating: Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis of the nitrile to a carboxylic acid and removal of the chiral auxiliary.
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.
-
Purification: The product can be further purified by recrystallization.
Causality of Experimental Choices: Strong acid and heat are necessary to hydrolyze the stable nitrile group. Neutralization to the isoelectric point minimizes the solubility of the zwitterionic amino acid in the aqueous solution, maximizing the yield upon precipitation.
Protocol 2: Bucherer-Bergs Synthesis
This classical approach produces a racemic mixture of the amino acid via a hydantoin intermediate.
Caption: General workflow for the Bucherer-Bergs synthesis and subsequent resolution.
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin
-
Reaction Setup: In a pressure vessel, combine p-anisaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.[4]
-
Heating: Heat the mixture to 60-80°C for 12-18 hours.
-
Isolation: Cool the reaction mixture to induce crystallization of the hydantoin. The solid product is then collected by filtration and washed.
Causality of Experimental Choices: The use of a pressure vessel is often necessary to contain the ammonia and carbon dioxide generated from the ammonium carbonate at elevated temperatures. The ethanol/water solvent system is effective for dissolving the various reactants.
Step 2: Hydrolysis to (±)-2-Amino-2-(4-methoxyphenyl)acetic Acid
-
Base Hydrolysis: Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base, such as 2M NaOH.
-
Heating: Heat the mixture under reflux for 12-24 hours.
-
Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic amino acid.
-
Purification and Resolution: The product is purified by filtration. A subsequent resolution step, either through enzymatic methods or with a chiral resolving agent, is required to obtain the enantiopure product.[4]
Causality of Experimental Choices: The robust hydantoin ring requires harsh conditions (strong base and prolonged heating) for hydrolysis. Acidification is necessary to protonate the carboxylate and precipitate the amino acid.
Protocol 3: Chemoenzymatic Synthesis
This modern approach offers a highly efficient and enantioselective one-pot synthesis.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine p-anisaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonia (excess).
-
Enzymatic Resolution: To this mixture, add a nitrilase enzyme that selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile.
-
Dynamic Kinetic Resolution: Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours. The unreacted enantiomer of the aminonitrile undergoes in situ racemization, allowing for a theoretical yield of up to 100% of the desired amino acid enantiomer.
-
Isolation: Acidify the reaction mixture to precipitate the enantiopure amino acid. The product is then collected by filtration and purified.
Causality of Experimental Choices: The use of a nitrilase enzyme provides high enantioselectivity. The buffered aqueous solution maintains the optimal pH for enzyme activity. The in situ racemization of the unreacted aminonitrile is crucial for achieving a high yield of the desired enantiomer, a process known as dynamic kinetic resolution.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable component in several areas of research and development:
-
Peptide Synthesis: Incorporation of this non-natural amino acid into peptide chains can induce specific secondary structures and enhance proteolytic stability.[6] The methoxy-substituted phenyl group can influence the peptide's conformation and its interaction with biological targets.[6]
-
Chiral Auxiliaries: Phenylglycine derivatives are known to be effective chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions.[7]
-
Pharmaceutical Intermediates: As a chiral building block, it is used in the synthesis of more complex active pharmaceutical ingredients (APIs). The methoxy group can modulate the lipophilicity and metabolic stability of the final drug molecule.[1]
Conclusion
From its conceptual origins in the foundational Strecker synthesis to its production via sophisticated chemoenzymatic methods, this compound exemplifies the evolution of synthetic organic chemistry. Its journey from a theoretical product of a classic reaction to a valuable tool in modern drug discovery underscores the enduring importance of non-proteinogenic amino acids. The diverse synthetic routes available for its preparation, each with distinct advantages and disadvantages, provide researchers with a range of options to suit their specific needs in terms of scale, stereochemical purity, and environmental impact. As the demand for enantiomerically pure and structurally unique building blocks continues to grow, the history and synthesis of compounds like this compound will remain a cornerstone of innovation in the chemical and pharmaceutical sciences.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Amino-2-(4-methoxyphenyl)acetic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, as a versatile scaffold in modern drug discovery. Moving beyond a mere catalog of derivatives, this document delves into the causal relationships between the structural features of this unique chemical entity and its promising applications in oncology, neurology, and infectious diseases. By synthesizing data from preclinical studies of its analogs and derivatives, we present a compelling case for its utility in the development of novel anticancer, anticonvulsant, and antimicrobial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship insights, and a forward-looking perspective on the untapped potential of this remarkable molecule.
Introduction: The Strategic Advantage of a Non-Proteinogenic Scaffold
In the landscape of medicinal chemistry, the quest for novel pharmacophores with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is perpetual. This compound, a derivative of glycine distinguished by the presence of a 4-methoxyphenyl group, presents a compelling starting point for the synthesis of diverse compound libraries. Its non-proteinogenic nature offers an inherent advantage, providing a unique chemical space to explore for therapeutic innovation. The methoxy group enhances lipophilicity, which can influence its biological activity and ability to interact with molecular targets. This guide will elucidate the therapeutic avenues that have emerged from the chemical manipulation of this versatile scaffold.
Anticancer Applications: Exploiting Metabolic Reprogramming and Inducing Apoptosis
The metabolic reprogramming of cancer cells presents a key vulnerability that can be exploited by novel therapeutic agents. Derivatives of this compound have shown promise in this arena, with studies on structurally similar compounds indicating a potential to induce cytotoxicity in various cancer cell lines.
Mechanistic Insights: Disrupting Cancer Cell Proliferation
The anticancer activity of derivatives of this compound is believed to be multifactorial. The core structure can be incorporated into larger molecules that interfere with critical cellular processes. For instance, some derivatives may mimic essential amino acids, thereby disrupting protein synthesis and cellular metabolism. Furthermore, the introduction of specific pharmacophores onto the this compound backbone can lead to compounds that induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Diagram 1: Proposed Anticancer Mechanism of Action
Methodological & Application
Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid
Abstract
This application note provides a detailed, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid. As a crucial building block in pharmaceutical synthesis, the purity and enantiomeric composition of this amino acid derivative are of paramount importance. This guide offers two distinct methodologies: a reversed-phase HPLC (RP-HPLC) method for purity assessment and a chiral HPLC method for enantiomeric separation. The protocols are designed for researchers, scientists, and drug development professionals, with a strong emphasis on the scientific rationale behind experimental choices, ensuring methodological robustness and adherence to international regulatory standards.
Introduction: The Significance of this compound Analysis
This compound is a non-proteinogenic amino acid that serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring an amino group, a carboxylic acid group, and a methoxy-substituted phenyl ring, imparts specific physicochemical properties that are critical to consider during analytical method development.[1] The stereochemistry of the chiral center is often pivotal to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method is essential for quality control, stability testing, and ensuring the stereochemical integrity of the compound.
This guide is structured to provide a comprehensive workflow, from initial method development to full validation, in accordance with the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapter <621>.[2][3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of a logical method development strategy.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₉H₁₁NO₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 181.19 g/mol | Essential for preparing standard solutions of known concentration.[1] |
| Structure | Amino acid with a methoxyphenyl group | The presence of ionizable amino and carboxyl groups makes the analyte's retention sensitive to mobile phase pH. The phenyl ring provides a chromophore for UV detection. |
| Polarity | Polar, zwitterionic nature | Influences solubility and dictates the choice of a reversed-phase or a specialized chiral stationary phase for separation.[1] |
| UV Absorbance | Presence of a phenyl ring | Allows for UV detection, a common and robust detection method in HPLC.[5] |
Part I: Achiral Purity Method Development (RP-HPLC)
This section details the development of a stability-indicating reversed-phase HPLC method for quantifying this compound and separating it from potential impurities and degradation products.
Rationale for Initial Conditions
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial stationary phase due to its versatility and wide applicability in retaining polar to moderately non-polar compounds through hydrophobic interactions. An end-capped column is preferred to minimize peak tailing caused by interactions between the basic amino group and residual acidic silanols on the silica surface.[6]
-
Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is chosen.
-
Aqueous Phase: A buffer is necessary to control the pH and maintain a consistent ionization state of the analyte. A pH between 3 and 4 is a good starting point to ensure the carboxylic acid group is protonated (less polar) and the amino group is protonated (charged), promoting retention on the C18 stationary phase. A 0.1% formic acid solution in water is a common and effective choice that is also compatible with mass spectrometry.[7]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
-
Detection: Based on the presence of the phenyl ring chromophore, a UV detector is chosen. A photodiode array (PDA) or diode array detector (DAD) is ideal as it allows for the monitoring of multiple wavelengths and the assessment of peak purity.[5] The optimal wavelength can be determined by acquiring the UV spectrum of the analyte.
Experimental Workflow for Achiral Method Development
Caption: Workflow for Achiral HPLC Method Development.
Protocol: Achiral Purity Analysis
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/PDA detector.[7]
-
Chromatography Data System (CDS).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid.
-
Reference Standard: this compound (>99% purity).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Sample Solution: Prepare the sample at a concentration of 0.1 mg/mL in the same diluent as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Part II: Chiral Separation Method Development
The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).
Rationale for Initial Conditions
-
Stationary Phase Selection: For underivatized amino acids, macrocyclic glycopeptide-based CSPs are highly effective.[6][8] A teicoplanin-based column (e.g., Astec® CHIROBIOTIC™ T) is an excellent starting point. These phases can operate in reversed-phase, normal-phase, or polar organic modes and offer multiple interaction mechanisms (hydrogen bonding, ionic interactions, inclusion complexation) necessary for chiral recognition.[9]
-
Mobile Phase Selection: The mobile phase composition is critical for achieving enantioselectivity. A reversed-phase approach is often a good starting point for polar molecules. A simple mobile phase of methanol or acetonitrile with a small amount of an acidic or basic additive is typically used to control the ionization state of the analyte and the CSP.
-
Detection: UV detection is suitable, as described for the achiral method.
Experimental Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Protocol: Chiral Separation
-
Instrumentation and Materials:
-
As per the achiral method.
-
Chiral Column: Teicoplanin-based CSP, 4.6 x 250 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic this compound at 0.5 mg/mL in the mobile phase.
-
Sample Solution: Prepare the sample at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
-
Method Validation Protocol (as per ICH Q2(R2))
A comprehensive validation study must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] The following protocols are applicable to both the achiral and chiral methods, with specific considerations noted.
System Suitability
Before commencing validation, the suitability of the chromatographic system must be verified.[2]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Resolution (Rs) (Chiral Method) | ≥ 1.5 between enantiomers |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Protocol: Analyze a blank (diluent), a placebo sample, a standard solution of the analyte, and a sample solution. Spike the sample solution with known related substances and impurities. For the stability-indicating achiral method, expose the sample to stress conditions (acid, base, peroxide, heat, light) and demonstrate that the main peak is free from co-eluting degradants using a PDA detector for peak purity analysis.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the series of measurements should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: For LOQ, the precision (RSD) should be acceptable (e.g., ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these changes.
Conclusion
This application note has outlined a comprehensive and systematic approach to the development and validation of HPLC methods for the analysis of this compound. By following the detailed protocols for both achiral purity and chiral enantiomeric separation, researchers can establish robust, reliable, and regulatory-compliant analytical procedures. The emphasis on understanding the scientific principles behind each step ensures that the developed methods are not only effective but also transferable and durable for routine use in a quality control environment.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. usp.org [usp.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-2-(4-methoxyphenyl)acetic Acid Derivatives
This compound, also known as 4-methoxyphenylglycine, and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and drug discovery. The presence of a chiral α-amino acid framework coupled with a methoxy-substituted phenyl ring imparts unique physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.[1] These compounds serve as crucial building blocks for the synthesis of a wide array of biologically active molecules, including peptide mimics, enzyme inhibitors, and precursors for more complex heterocyclic systems. This guide provides detailed, field-proven protocols for the synthesis of the parent amino acid and its subsequent derivatization, emphasizing the causal logic behind experimental choices to ensure reproducibility and success.
Part 1: Synthesis of the Core Scaffold: this compound
Two classical and robust methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are well-established and offer reliable routes to the target compound starting from the readily available p-anisaldehyde.
Protocol 1: The Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[2][3] This method is valued for its simplicity and the widespread availability of the starting materials.
Reaction Workflow:
Caption: Strecker Synthesis Workflow.
Step-by-Step Protocol:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, combine p-anisaldehyde (1 equivalent), ammonium chloride (NH₄Cl, 1.2 equivalents), and potassium cyanide (KCN, 1.2 equivalents) in a suitable solvent such as aqueous ethanol.
-
Rationale: Ammonium chloride serves as a source of ammonia (NH₃) and provides a mildly acidic medium to protonate the aldehyde, making it more susceptible to nucleophilic attack by ammonia to form an imine.[2][3] The cyanide ion then attacks the imine to form the stable α-aminonitrile intermediate.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture.
-
Caution: This step is highly exothermic and releases toxic hydrogen cyanide gas. Perform this addition slowly in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the mixture to reflux for 4-6 hours.
-
Rationale: The acidic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid product.[2][3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.
-
Protocol 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[4][5][6][7] The resulting hydantoin can then be hydrolyzed to the desired α-amino acid.
Reaction Workflow:
Caption: Bucherer-Bergs Reaction Workflow.
Step-by-Step Protocol:
-
Synthesis of 5-(4-methoxyphenyl)hydantoin:
-
In a pressure vessel, combine p-anisaldehyde (1 equivalent), potassium cyanide (KCN, 1.5 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 3 equivalents) in a mixture of ethanol and water.
-
Rationale: Ammonium carbonate provides both ammonia and carbon dioxide. The reaction proceeds through the formation of an aminonitrile, which then cyclizes with carbon dioxide to form the hydantoin ring.[4][5]
-
Seal the vessel and heat the mixture to 80-100°C for 6-12 hours.
-
Cool the reaction mixture, and the hydantoin product will often precipitate. Collect the solid by filtration.
-
-
Hydrolysis of the Hydantoin:
-
Suspend the 5-(4-methoxyphenyl)hydantoin in a solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 12-24 hours.
-
Rationale: The strong basic conditions hydrolyze the hydantoin ring to open it up and form the corresponding amino acid salt.
-
After hydrolysis, cool the mixture and neutralize it with an acid (e.g., sulfuric acid if using Ba(OH)₂ to precipitate BaSO₄, or HCl if using NaOH) to the isoelectric point to precipitate the amino acid.
-
-
Work-up and Purification:
-
Collect the precipitated amino acid by filtration and wash it with cold water.
-
Recrystallize the product from a suitable solvent to achieve high purity.
-
Part 2: Synthesis of this compound Derivatives
The primary amino group and the carboxylic acid moiety of this compound are versatile handles for further chemical modifications, such as N-acylation and esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 3: N-Acylation of this compound
N-acylation is a fundamental transformation to introduce various acyl groups onto the amino function, often to modulate the compound's properties or to serve as a protecting group.[8]
General Reaction Scheme:
Caption: N-Acylation General Scheme.
Step-by-Step Protocol (Schotten-Baumann Conditions):
-
Dissolution of the Amino Acid:
-
Dissolve this compound (1 equivalent) in an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH, 2.5 equivalents), at 0°C in an ice bath.[9]
-
Rationale: The base deprotonates the carboxylic acid and the ammonium group, making the amino group a more potent nucleophile.
-
-
Addition of the Acylating Agent:
-
To the stirred solution, add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or chloroacetyl chloride, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[9]
-
Rationale: The slow addition and low temperature help to control the exothermic reaction and minimize side reactions.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 2 M HCl) to a pH of 2-3.[9] This will protonate the carboxylic acid and precipitate the N-acylated product.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
-
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | NaOH | Water | 85-95 |
| Benzoyl Chloride | NaOH | Water/DCM | 80-90 |
| Chloroacetyl Chloride | NaOH | Water | 80-90[9] |
| Acetic Anhydride | - | Solvent-free | 90-98[8] |
Part 3: Asymmetric Synthesis Considerations
For applications in drug development, obtaining enantiomerically pure compounds is often crucial. While the classical Strecker and Bucherer-Bergs syntheses yield racemic mixtures, several strategies can be employed to achieve asymmetry.
-
Chiral Resolution: The racemic amino acid can be resolved into its individual enantiomers using chiral resolving agents or through enzymatic methods.
-
Asymmetric Strecker Synthesis: This can be achieved by using a chiral auxiliary, such as (R)-phenylglycine amide, which can lead to a diastereoselective reaction and the formation of a single enantiomer after cleavage of the auxiliary.[10][11]
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts, for instance, in the cyanation of imines, can provide an efficient route to enantiomerically enriched α-amino nitriles.[12][13][14][15]
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the synthesis of this compound and its N-acyl derivatives. By understanding the underlying principles of each reaction, researchers can adapt and optimize these procedures to suit their specific needs in the pursuit of novel therapeutic agents. The versatility of this core scaffold ensures its continued importance in the field of medicinal chemistry.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Hindered, Non-natural Amino Acids
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering the potential to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1] Among these valuable building blocks, α,α-disubstituted amino acids, such as 2-Amino-2-(4-methoxyphenyl)acetic acid, present unique synthetic challenges. The steric bulk imposed by the additional substituent at the α-carbon significantly hinders the kinetics of peptide bond formation during standard solid-phase peptide synthesis (SPPS) protocols.
Furthermore, phenylglycine derivatives, including the 4-methoxy analog, are particularly susceptible to racemization at the α-carbon. The acidity of the α-proton, influenced by the adjacent phenyl ring, makes these residues prone to epimerization under the basic conditions often employed during both the coupling and Fmoc-deprotection steps of SPPS.[2][3][4][5][6] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-protected this compound into peptide chains. We will delve into the mechanistic considerations behind the challenges, present optimized protocols to mitigate side reactions, and offer expert insights to ensure the synthesis of high-purity peptides containing this valuable non-natural amino acid.
Core Principles for Success: Overcoming Steric Hindrance and Suppressing Racemization
The successful incorporation of this compound hinges on two primary considerations: maximizing coupling efficiency to overcome steric hindrance and minimizing the risk of racemization.
The Critical Role of Coupling Reagents
Standard carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), are often insufficient for efficiently coupling sterically hindered amino acids.[7] To achieve high yields and drive the reaction to completion, more potent activating agents are required. Onium salt-based reagents, particularly those forming highly reactive esters, are the preferred choice.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High reactivity, rapid coupling kinetics, and effective in suppressing racemization.[8][9] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Comparable in efficiency to HATU, with the added benefit of being non-explosive and having reduced allergenic potential.[2][10] |
| DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Phosphonium Salt | Known for its ability to significantly reduce racemization, particularly with arylglycine residues.[2] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A reliable and effective reagent for difficult couplings, though may be slightly less potent than HATU or COMU for extremely hindered systems. |
The Influence of the Base: A Key to Stereochemical Integrity
The choice of base used during the coupling reaction is as critical as the coupling reagent itself, especially concerning the prevention of racemization.[2][4] While N,N-diisopropylethylamine (DIPEA) is a commonly used base in SPPS, its strong basicity can promote the abstraction of the α-proton of phenylglycine derivatives, leading to epimerization. For the incorporation of this compound, the use of a sterically hindered, non-nucleophilic base with a lower pKa is strongly recommended.
Table 2: Recommended Bases for Racemization-Prone Couplings
| Base | pKa | Rationale for Use |
| 2,4,6-Collidine | ~7.4 | Sterically hindered and less basic than DIPEA, reducing the rate of α-proton abstraction. |
| N-Methylmorpholine (NMM) | ~7.4 | A commonly used alternative to DIPEA for minimizing racemization.[5] |
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of peptides containing this compound on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different synthesis scales.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the general steps for elongating the peptide chain.
Caption: Standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (HATU, COMU, or DEPBT)
-
Base (2,4,6-Collidine or NMM)
-
Dichloromethane (DCM)
-
Reagents for monitoring (e.g., Kaiser test reagents)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU) and base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring and Capping (if necessary):
-
Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling.
-
If the coupling is incomplete, either repeat the coupling step (double coupling) or cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
Protocol 2: Optimized Coupling of Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid
This protocol is specifically designed to address the challenges of coupling the sterically hindered and racemization-prone title amino acid.
Caption: Optimized coupling workflow for Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid.
Procedure:
-
Pre-activation:
-
In a separate vial, dissolve Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add the base (e.g., 2,4,6-Collidine, 6-10 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for an extended period, typically 2 to 4 hours. Due to steric hindrance, a longer coupling time is crucial for driving the reaction to completion.
-
-
Monitoring:
-
After the initial coupling time, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended.
-
To perform a double coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
-
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The methoxy group on the phenyl ring is generally stable to standard TFA cleavage conditions. However, the choice of scavengers is important to prevent side reactions with other sensitive residues in the peptide.
Table 3: Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Target Peptides |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[11] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | "Odorless" option, effective for Trityl-based protecting groups.[12] |
| Standard | TFA/TIS/Water (95:2.5:2.5) | Suitable for most peptides without highly sensitive residues.[13] |
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the appropriate cleavage cocktail to the resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If double coupling is still insufficient, consider increasing the equivalents of the amino acid and coupling reagents, or switching to a more potent coupling reagent from Table 1. Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion.
-
Racemization: If diastereomeric impurities are detected, ensure the use of a sterically hindered base like 2,4,6-Collidine. Avoid prolonged pre-activation times. The use of DEPBT as a coupling reagent is particularly recommended for minimizing racemization of phenylglycine derivatives.[2][6]
-
Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder both coupling and deprotection steps. Switching to a more polar solvent system (e.g., NMP instead of DMF) or using a resin with a lower loading capacity can help mitigate this issue.
Conclusion
The incorporation of this compound into peptides, while challenging, is readily achievable with optimized protocols. By understanding the underlying principles of steric hindrance and racemization, and by judiciously selecting coupling reagents and bases, researchers can successfully synthesize novel peptides with enhanced properties. The protocols and guidelines presented here provide a robust framework for navigating the complexities of working with this valuable non-natural amino acid, ultimately empowering the development of next-generation peptide therapeutics and research tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. peptide.com [peptide.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Asymmetric Catalysis: A Technical Guide
Introduction: The Strategic Value of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Chiral Ligand Design
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Non-proteinogenic amino acids serve as exceptional building blocks for these ligands, offering a rich stereochemical and structural diversity. Among these, this compound, a derivative of phenylglycine, has emerged as a particularly valuable precursor. Its rigid backbone, conferred by the direct aryl-α-carbon linkage, and the electronic influence of the para-methoxy group, make it an ideal scaffold for constructing robust chiral environments around a metal center.
This technical guide provides an in-depth exploration of the application of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid in the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands and their subsequent use in highly enantioselective copper(II)-catalyzed Diels-Alder reactions. We will delve into the mechanistic underpinnings of the catalysis, provide detailed, field-tested protocols for ligand synthesis and catalytic application, and present data that underscores the efficacy of this approach for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Chiral Bis(oxazoline) Ligand from (S)-2-Amino-2-(4-methoxyphenyl)acetic Acid
The transformation of a chiral amino acid into a bis(oxazoline) ligand is a cornerstone of modern asymmetric catalysis. The following section outlines the synthetic pathway from (S)-2-Amino-2-(4-methoxyphenyl)acetic acid to a versatile BOX ligand, elucidating the causality behind the procedural steps.
Conceptual Workflow: From Amino Acid to Privileged Ligand
The synthesis of a bis(oxazoline) ligand from an amino acid involves two key stages: the reduction of the carboxylic acid to an amino alcohol, followed by the condensation of this chiral building block with a dicarboxylic acid derivative to form the bis(oxazoline) core. This process is illustrated in the workflow diagram below.
Application Note & Protocol: A Guide to the Large-Scale Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
Abstract
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a crucial non-proteinogenic amino acid[1][2] and a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific incorporation into drug candidates necessitates a robust, scalable, and economically viable synthetic route that consistently delivers high enantiomeric purity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We will explore and compare prominent synthetic strategies, focusing on an optimized chemoenzymatic approach that offers high yields, excellent enantioselectivity, and favorable process economics for industrial applications.
Introduction: Significance and Synthetic Challenges
Non-proteinogenic amino acids, such as (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, are integral to modern drug discovery. Their unique side chains and stereochemistry are often key to enhancing the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents. The primary challenge in the synthesis of this and other chiral α-amino acids lies in controlling the stereochemistry at the α-carbon. Traditional chemical methods often yield racemic mixtures, necessitating subsequent, often inefficient, resolution steps.[3]
For large-scale production, an ideal synthetic method should be:
-
Highly Enantioselective: Producing the desired (R)-enantiomer with high enantiomeric excess (ee) to minimize or eliminate the need for chiral resolution.
-
High-Yielding: Maximizing the conversion of starting materials to the final product.
-
Scalable and Safe: Utilizing reaction conditions and reagents that are amenable to large-scale chemical manufacturing without compromising safety.
-
Cost-Effective: Employing readily available starting materials and minimizing the number of synthetic steps.
-
Environmentally Benign: Reducing the generation of hazardous waste.
Comparative Analysis of Synthetic Strategies
Several methods have been developed for the synthesis of α-amino acids. Here, we compare three prominent approaches for the production of 2-amino-2-(4-methoxyphenyl)acetic acid: Asymmetric Strecker Synthesis, Bucherer-Bergs Synthesis followed by resolution, and a modern Chemoenzymatic approach.
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |
| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl[4][5][6] | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |
| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |
| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
| Scalability | Moderate to High | High | High |
This table summarizes key quantitative parameters for the synthesis of this compound via the Asymmetric Strecker Synthesis, Bucherer-Bergs Synthesis, and a Chemoenzymatic (Nitrilase-based) method. Data is compiled from general knowledge of these reactions applied to substituted phenylglycines.[7]
Based on this comparison, the chemoenzymatic approach stands out as the most promising for large-scale synthesis due to its superior enantioselectivity, high yield, operational simplicity (one-pot), and improved environmental profile.
Recommended Large-Scale Synthesis: A Chemoenzymatic Approach
This section details a robust and scalable chemoenzymatic protocol for the synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid. This method combines the efficiency of chemical synthesis for the formation of a racemic α-aminonitrile with the exquisite selectivity of an enzyme for dynamic kinetic resolution.
Rationale and Mechanistic Overview
The process begins with the formation of the racemic α-aminonitrile from 4-methoxybenzaldehyde, ammonia, and sodium cyanide. A key feature of this method is the in-situ enzymatic hydrolysis of the aminonitrile. A nitrilase enzyme, specifically one that exhibits high enantioselectivity for the (R)-enantiomer of the aminonitrile, is introduced into the reaction mixture. The enzyme selectively hydrolyzes the (R)-aminonitrile to the corresponding (R)-amino acid.
Crucially, the unreacted (S)-aminonitrile racemizes under the reaction conditions, continuously providing more of the (R)-aminonitrile for the enzyme to process. This "dynamic kinetic resolution" allows for a theoretical yield of 100% of the desired (R)-amino acid.
Experimental Workflow Diagram
Caption: Workflow for the one-pot chemoenzymatic synthesis.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Methoxybenzaldehyde (99%)
-
Ammonia solution (28-30%)
-
Sodium cyanide (98%)
-
(R)-selective Nitrilase (e.g., from Aspergillus niger)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (2 M)
-
Deionized water
-
Isopropanol
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and pH probe
-
Addition funnels
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup and Initial Charge:
-
Charge the jacketed reactor with 0.1 M phosphate buffer (pH 7.5).
-
Begin stirring and bring the temperature to 30°C.
-
Add the (R)-selective nitrilase enzyme to the buffer and stir until fully dissolved.
-
-
Reagent Addition:
-
In a separate vessel, prepare a solution of 4-methoxybenzaldehyde in a minimal amount of a water-miscible co-solvent if necessary, although direct addition is preferred if feasible at scale.
-
Slowly add the 4-methoxybenzaldehyde to the enzyme solution.
-
In another vessel, carefully prepare a solution of sodium cyanide in deionized water.
-
Concurrently, begin the slow, controlled addition of the sodium cyanide solution and ammonia solution to the reactor. Maintain the pH of the reaction mixture between 7.0 and 8.0 using a pH controller that doses a suitable acid or base. The addition should be carried out over 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the concentration of the (R)-amino acid and the remaining aminonitrile.
-
The reaction is typically complete within 8-16 hours, as indicated by the disappearance of the aminonitrile.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, adjust the pH of the mixture to approximately 9.0 with 2 M sodium hydroxide to deactivate the enzyme.
-
Filter the mixture to remove any denatured enzyme and other solids.
-
Carefully adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6.0) with 6 M hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture to 0-5°C to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold deionized water, followed by a wash with cold isopropanol to aid in drying.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Quality Control
The final product should be analyzed for:
-
Purity: by HPLC and ¹H NMR.
-
Enantiomeric Excess (ee): by chiral HPLC.
-
Residual Solvents: by GC.
-
Melting Point.
Safety Considerations
-
Cyanide Handling: Sodium cyanide is highly toxic. All operations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. An appropriate cyanide antidote kit should be readily available. Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas; therefore, all waste must be quenched with an oxidizing agent like bleach before disposal.
-
Ammonia: Ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.
-
Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The chemoenzymatic approach detailed in this application note presents a highly efficient, scalable, and environmentally conscious method for the large-scale synthesis of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid. By leveraging the selectivity of a nitrilase enzyme in a dynamic kinetic resolution process, this protocol overcomes the limitations of traditional chemical methods, providing a direct route to the enantiomerically pure product in high yield. This method is well-suited for industrial production and can be adapted for the synthesis of other valuable chiral α-amino acids.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Mastering the Gateway to Peptide Synthesis: A Detailed Guide to the N-Protection of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Introduction: The Critical Role of N-Protection in Peptide Chemistry
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into a predetermined sequence is paramount. Amino acids, the foundational building blocks of peptides and proteins, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). This inherent duality presents a significant challenge during peptide bond formation. Unchecked, the reactive amino group of one amino acid can indiscriminately react with the activated carboxyl group of another, leading to a chaotic polymerization rather than the desired, controlled chain elongation. To orchestrate the specific coupling of amino acids, it is essential to temporarily mask the nucleophilicity of the α-amino group of one amino acid, allowing its carboxyl group to react selectively with the unprotected amino group of another. This strategic masking is achieved through the use of "protecting groups".
This comprehensive guide provides detailed application notes and protocols for the N-protection of a non-proteinogenic amino acid, 2-Amino-2-(4-methoxyphenyl)acetic acid, a valuable building block in the synthesis of specialty peptides. The methoxy-substituted phenyl ring of this amino acid can impart unique conformational properties and influence biological activity. We will explore the experimental procedures for the installation of three of the most widely utilized N-protecting groups in peptide synthesis: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl).
A crucial consideration when working with phenylglycine derivatives, such as this compound, is the heightened susceptibility of the α-proton to epimerization, which can lead to racemization. This guide will address this challenge by providing protocols and handling advice designed to preserve the stereochemical integrity of the amino acid.
I. The Boc (tert-Butoxycarbonyl) Protection: A Cornerstone of Acid-Labile Protection
The Boc group is a widely used, acid-labile protecting group for amines. Its popularity stems from its ease of introduction and its clean removal under acidic conditions, which are orthogonal to the conditions used for the removal of many other protecting groups, such as the base-labile Fmoc group.
Principle of Boc Protection
The N-Boc protection of this compound is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.
Experimental Protocol for N-Boc Protection
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF (or dioxane) and water (e.g., a 1:1 or 2:1 ratio).
-
Basification: Add sodium bicarbonate (2.0-3.0 equivalents) or triethylamine (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is basic.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the organic solvent used.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add water to the remaining aqueous solution and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The N-Boc protected product will precipitate out as a white solid.
-
-
Extraction and Purification:
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-Amino-2-(4-methoxyphenyl)acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quantitative Data Summary for Boc Protection
| Parameter | Value | Reference |
| Equivalents of Amino Acid | 1.0 | |
| Equivalents of Boc₂O | 1.1 - 1.2 | |
| Equivalents of Base | 1.5 - 3.0 | |
| Reaction Time | 4 - 12 hours | General protocol |
| Typical Yield | > 90% | General protocol |
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
II. The Cbz (Benzyloxycarbonyl) Protection: A Classic and Versatile Method
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used N-protecting groups in peptide synthesis. It is stable to mildly acidic and basic conditions but can be readily removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Principle of Cbz Protection
The N-Cbz protection involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
Experimental Protocol for N-Cbz Protection
Materials and Reagents:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or THF
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents) or sodium bicarbonate (2.5 equivalents). A co-solvent like dioxane or THF can be used to aid solubility.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz protected product will precipitate.
-
-
Extraction and Purification:
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-Cbz-2-Amino-2-(4-methoxyphenyl)acetic acid by recrystallization (e.g., from ethyl acetate/hexane).
-
Quantitative Data Summary for Cbz Protection
| Parameter | Value | Reference |
| Equivalents of Amino Acid | 1.0 | |
| Equivalents of Cbz-Cl | 1.1 | |
| Equivalents of Base | 2.0 - 2.5 | |
| Reaction Time | 2 - 4 hours | |
| Typical Yield | 85 - 95% |
Workflow for N-Cbz Protection
Caption: Workflow for the N-Cbz protection of this compound.
III. The Fmoc (9-Fluorenylmethoxycarbonyl) Protection: The Choice for Solid-Phase Synthesis
The Fmoc group is a base-labile protecting group that has become the standard for the α-amino protection in solid-phase peptide synthesis (SPPS). Its key advantage is that it can be removed under mild basic conditions (typically with piperidine), which are compatible with the acid-labile protecting groups commonly used for amino acid side chains.
Principle of Fmoc Protection
The N-Fmoc protection of this compound is generally carried out by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.
Experimental Protocol for N-Fmoc Protection
Materials and Reagents:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate or bicarbonate solution and dioxane (or acetone). Stir until a clear solution is obtained.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, add water to the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the N-Fmoc protected amino acid will form.
-
-
Extraction and Purification:
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-Fmoc-2-Amino-2-(4-methoxyphenyl)acetic acid by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography.
-
Addressing Racemization in Fmoc Protection of Phenylglycine Derivatives
Phenylglycine and its derivatives are particularly prone to racemization at the α-carbon, especially during the base-catalyzed coupling step in SPPS. While the Fmoc protection step itself is less prone to racemization, care must be taken. The use of milder bases and careful control of reaction temperature can help minimize this side reaction. For subsequent coupling reactions in peptide synthesis, the use of less basic activation conditions and specific coupling reagents is highly recommended to preserve stereochemical integrity.
Quantitative Data Summary for Fmoc Protection
| Parameter | Value | Reference |
| Equivalents of Amino Acid | 1.0 | |
| Equivalents of Fmoc-OSu | 1.05 | |
| Equivalents of Base | In 10% aqueous solution | |
| Reaction Time | 4 - 12 hours | |
| Typical Yield | 80 - 95% |
Workflow for N-Fmoc Protection
Caption: Workflow for the N-Fmoc protection of this compound.
IV. Conclusion: Enabling the Synthesis of Novel Peptides
The successful N-protection of this compound is a critical first step for its incorporation into synthetic peptides. The choice of the protecting group—Boc, Cbz, or Fmoc—will depend on the overall synthetic strategy, particularly the chemistry to be employed in subsequent steps and the nature of other functional groups present in the molecule. By following the detailed protocols outlined in this guide and paying close attention to the potential for racemization, researchers can confidently prepare high-purity N-protected this compound. This will enable the synthesis of novel peptides with unique structural features and potentially enhanced biological activities, thereby advancing the frontiers of peptide chemistry and drug discovery.
V. References
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. Available at: --INVALID-LINK--
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015-05-05). Available at: --INVALID-LINK--
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: --INVALID-LINK--
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. Available at: --INVALID-LINK--
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: --INVALID-LINK--
-
Racemisation of >N>-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this - Research Explorer - The University of Manchester. (2012-03-26). Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Fmoc Protection of 2-amino-2-(2-methoxyphenyl)acetic acid in Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis | Biosynth. Available at: --INVALID-LINK--
-
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: --INVALID-LINK--
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. Available at: --INVALID-LINK--
-
Experimental Procedures - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (2023-11-13). Available at: --INVALID-LINK--
-
Application Notes and Protocols for Coupling 2-amino-2-(2-methoxyphenyl)acetic Acid in Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem. Available at: --INVALID-LINK--
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025-02-08). Available at: --INVALID-LINK--
Application Notes and Protocols: 2-Amino-2-(4-methoxyphenyl)acetic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Phenylglycines in Medicinal Chemistry
In the landscape of pharmaceutical development, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids, such as 2-Amino-2-(4-methoxyphenyl)acetic acid, represent a pivotal class of building blocks that offer medicinal chemists the tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of the 4-methoxyphenyl moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this precursor a subject of significant interest.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into detailed protocols for its utilization in the synthesis of key pharmaceutical classes, elucidate the mechanistic rationale behind the synthetic strategies, and present troubleshooting insights gleaned from extensive laboratory experience. The protocols and discussions are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.
Core Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 19789-59-4 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases. | [1] |
| Melting Point | ~235 °C (sublimation) | [3] |
Safety and Handling: this compound should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Application I: Synthesis of β-Lactam Antibiotics - The Methoxy-Amoxicillin Analogue
The paramount application of phenylglycine derivatives lies in the synthesis of semi-synthetic penicillins and cephalosporins. While D-(-)-α-p-hydroxyphenylglycine is the direct precursor to amoxicillin, the following protocols for the synthesis of a methoxy-amoxicillin analogue from this compound are presented based on established and analogous synthetic strategies. This modification allows for the exploration of structure-activity relationships, potentially leading to derivatives with altered antibacterial spectra or improved pharmacokinetic properties.
Method 1: The Dane Salt Approach (Chemical Synthesis)
The Dane salt method is a classical and robust approach for the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. It involves the protection of the amino group of the phenylglycine derivative as an enamine, which can then be activated for coupling.
Reaction Scheme:
Caption: Workflow for the Dane Salt mediated synthesis of a Methoxy-Amoxicillin analogue.
Protocol 1: Synthesis of Methoxy-Amoxicillin Analogue via the Dane Salt Method
Materials:
-
This compound
-
Methyl acetoacetate
-
Potassium hydroxide (KOH)
-
Pivaloyl chloride
-
N-Methylmorpholine (NMM) or other suitable tertiary amine catalyst
-
6-Aminopenicillanic acid (6-APA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Suitable crystallization solvents (e.g., isopropanol, water)
Procedure:
-
Dane Salt Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium hydroxide (1.0 eq) in a mixture of water and methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methyl acetoacetate (1.1 eq) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours. The formation of the potassium salt of the enamine (Dane salt) will occur. The product can be isolated by precipitation with a suitable organic solvent or used directly in the next step.
-
-
Mixed Anhydride Formation:
-
Suspend the Dane salt in anhydrous dichloromethane (DCM).
-
Cool the suspension to -20 to -30 °C.
-
Add N-methylmorpholine (NMM) (1.0 eq) as a catalyst.
-
Slowly add pivaloyl chloride (1.0 eq) to the mixture, maintaining the temperature below -20 °C.
-
Stir the reaction for 1-2 hours at this temperature to form the mixed anhydride.
-
-
Acylation of 6-APA:
-
In a separate flask, suspend 6-APA (0.9 eq) in anhydrous DCM.
-
Add a tertiary amine (e.g., triethylamine) to solubilize the 6-APA.
-
Cool this solution to -10 °C.
-
Slowly add the 6-APA solution to the pre-formed mixed anhydride solution, maintaining the temperature below -10 °C.
-
Allow the reaction to proceed for 2-4 hours, monitoring by TLC or HPLC.
-
-
Hydrolysis and Isolation:
-
Once the acylation is complete, quench the reaction with water.
-
Adjust the pH to ~1.5 with dilute hydrochloric acid to hydrolyze the enamine protecting group.
-
Stir for 30-60 minutes.
-
Separate the aqueous and organic layers.
-
Neutralize the aqueous layer with a solution of sodium bicarbonate to a pH of ~5 to precipitate the methoxy-amoxicillin analogue.
-
Collect the solid by filtration, wash with cold water and isopropanol, and dry under vacuum.
-
Causality and Experimental Insights:
-
The formation of the Dane salt protects the nucleophilic amino group, preventing self-condensation and directing the acylation to the carboxyl group.
-
The use of a mixed anhydride with pivaloyl chloride provides a highly reactive acylating agent, facilitating the efficient coupling with the sterically hindered 6-APA.
-
Low temperatures are crucial during the mixed anhydride formation and acylation steps to minimize side reactions and prevent racemization.
-
The final pH adjustment is critical for the selective precipitation of the zwitterionic product.
Method 2: Enzymatic Synthesis
Enzymatic synthesis offers a greener and more stereospecific alternative to chemical methods. Penicillin G acylase (PGA) can be used to catalyze the kinetically controlled acylation of 6-APA with an activated derivative of this compound, typically the methyl ester.
Reaction Scheme:
Caption: Workflow for the enzymatic synthesis of a Methoxy-Amoxicillin analogue.
Protocol 2: Enzymatic Synthesis of Methoxy-Amoxicillin Analogue
Materials:
-
Methyl 2-amino-2-(4-methoxyphenyl)acetate (or synthesize from the acid)
-
6-Aminopenicillanic acid (6-APA)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (pH 6.0-7.0)
-
Sodium hydroxide (NaOH) solution for pH control
Procedure:
-
Preparation of the Reaction Mixture:
-
In a temperature-controlled reaction vessel, prepare a solution of 6-APA (e.g., 50 mM) in phosphate buffer (pH 6.5).
-
In a separate container, dissolve Methyl 2-amino-2-(4-methoxyphenyl)acetate (e.g., 100 mM) in the same buffer. A slight excess of the acyl donor is typically used.
-
-
Enzymatic Reaction:
-
Add the 6-APA solution to the reactor and bring it to the desired reaction temperature (e.g., 25-30 °C).
-
Initiate the reaction by adding the immobilized PGA.
-
Slowly add the solution of Methyl 2-amino-2-(4-methoxyphenyl)acetate to the reactor.
-
Maintain the pH of the reaction mixture at a constant value (e.g., 6.5) by the controlled addition of a dilute NaOH solution.
-
Monitor the progress of the reaction by HPLC, measuring the consumption of reactants and the formation of the product.
-
-
Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Cool the reaction mixture to 0-5 °C.
-
Adjust the pH to the isoelectric point of the methoxy-amoxicillin analogue (typically around pH 5) to induce crystallization.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Causality and Experimental Insights:
-
The enzymatic reaction is highly stereospecific, yielding the desired diastereomer of the product.
-
Kinetically controlled synthesis is employed, where the rate of synthesis is significantly higher than the rate of hydrolysis of the product under the optimized conditions.
-
Maintaining a constant pH is critical for enzyme activity and stability.
-
Immobilization of the enzyme allows for easy separation from the reaction mixture and reuse, improving the process economics.[5]
Application II: Synthesis of a Novel Furo[3,2-h]quinoline Derivative
Beyond β-lactams, this compound and its derivatives are valuable precursors for the synthesis of other heterocyclic scaffolds with potential biological activity. A recent example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a novel compound with a furoquinoline core. This synthesis utilizes a multicomponent reaction strategy, highlighting the versatility of the precursor's reactivity.
Reaction Scheme:
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. KEGG PATHWAY: Biosynthesis of enediyne antibiotics - Reference pathway [kegg.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylglycine, is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals. Its incorporation into drug candidates can enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles. The efficient synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth technical resource for scientists encountering challenges in the synthesis of this compound. We will explore the foundational Strecker and Bucherer-Bergs synthesis routes, provide detailed troubleshooting guides in a practical Q&A format, and present strategies for optimizing reaction yields and purity.
Section 1: Foundational Synthesis Routes
Two classical methods dominate the synthesis of α-amino acids from aldehydes: the Strecker synthesis and the Bucherer-Bergs reaction. Both are multicomponent reactions that offer robust pathways to the desired product, each with distinct advantages and disadvantages.
The Strecker Synthesis
First reported by Adolph Strecker in 1850, this reaction is a two-step process that converts an aldehyde into an α-amino acid.[1][2]
-
α-Aminonitrile Formation: The process begins with the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with an ammonia source (like ammonium chloride) to form an imine in situ. This imine is then attacked by a nucleophilic cyanide source (e.g., sodium or potassium cyanide) to yield the α-aminonitrile intermediate, 2-amino-2-(4-methoxyphenyl)acetonitrile.[3][4]
-
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under strong acidic or basic conditions to afford the final α-amino acid product.[1][5]
Reaction Mechanism: The key to the Strecker synthesis is the formation of the iminium ion, which is more electrophilic than the starting aldehyde, facilitating the crucial carbon-carbon bond formation via cyanide attack.[3]
The Bucherer-Bergs Reaction
This reaction also starts with an aldehyde but proceeds through a hydantoin intermediate.[6][7]
-
Hydantoin Formation: p-Anisaldehyde reacts with potassium cyanide and ammonium carbonate in a heated mixture of ethanol and water. This one-pot reaction forms the 5-(4-methoxyphenyl)hydantoin intermediate.[8][9]
-
Hydrolysis: The hydantoin ring is then hydrolyzed, typically with a strong base like sodium hydroxide, followed by acidification to yield the racemic amino acid.[8][10]
Reaction Mechanism: The Bucherer-Bergs reaction is thought to proceed via initial cyanohydrin formation, followed by reaction with ammonia and subsequent cyclization with carbonate to form the stable hydantoin ring.[6][9]
Comparison of Synthesis Routes
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Materials | Aldehyde, NH₄Cl, NaCN | Aldehyde, KCN, (NH₄)₂CO₃ |
| Intermediate | α-Aminonitrile | Hydantoin |
| Typical Yield | 65-85% | 60-80%[8] |
| Reaction Conditions | Milder initial step (0°C to RT), harsher hydrolysis (reflux)[4] | Elevated temperatures for hydantoin formation (60-80°C)[8] |
| Advantages | Generally simpler workup for the aminonitrile intermediate. | Hydantoin intermediate is often crystalline and easily purified. |
| Disadvantages | α-aminonitrile intermediate can be less stable. | Requires higher temperatures and sometimes pressure vessels.[8] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format.
Q1: My yield of the α-aminonitrile intermediate (Strecker) is very low. What are the likely causes?
A1: Low yield in the first step of the Strecker synthesis typically points to issues with imine formation or competing side reactions.
Probable Causes & Recommended Actions:
-
Presence of Water: The formation of the imine from the aldehyde and ammonia is a reversible equilibrium reaction. Water can hydrolyze the imine back to the starting materials.[11]
-
Solution: Ensure you are using anhydrous solvents. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium toward the imine.[11]
-
-
Competing Cyanohydrin Formation: The aldehyde can react directly with the cyanide ion to form a cyanohydrin byproduct. This side reaction is a major competitor to the desired pathway.[11]
-
Solution 1 (Temperature Control): Keep the reaction temperature low (e.g., 0-5 °C) during the addition of cyanide. This disfavors cyanohydrin formation.[4][11]
-
Solution 2 (Order of Addition): Pre-form the imine by stirring the aldehyde and ammonia source together for a period before slowly adding the cyanide. This ensures the concentration of the imine is high when the nucleophile is introduced.[11]
-
-
Insufficient Ammonia Source: An inadequate amount of ammonia will lead to incomplete conversion of the aldehyde to the imine.
Q2: The hydrolysis of my intermediate (α-aminonitrile or hydantoin) is incomplete, resulting in a low final yield. How can I improve this step?
A2: Incomplete hydrolysis is a frequent bottleneck. Both α-aminonitriles and hydantoins require vigorous conditions to be converted to the carboxylic acid.
Probable Causes & Recommended Actions:
-
Insufficiently Harsh Conditions: The nitrile and amide functionalities are relatively stable and require forcing conditions for complete hydrolysis.
-
Solution (Acid Hydrolysis): For the α-aminonitrile, use a strong acid like concentrated hydrochloric acid (e.g., 6M HCl) and ensure a sufficient reflux period (typically 4-6 hours or more).[4][8][11] For hydantoins, strong basic hydrolysis (e.g., 2M NaOH) followed by acidification is common.[8]
-
Solution (Temperature & Time): Do not cut the reaction time short. Increase the reflux time and/or temperature if necessary. The reaction should be monitored until completion.[11]
-
-
Poor Solubility of the Intermediate: If the intermediate is not fully dissolved in the hydrolysis medium, the reaction will be slow and inefficient.
-
Solution: Ensure adequate solvent is used. For particularly insoluble intermediates, a co-solvent might be necessary, although care must be taken to ensure it is stable to the harsh conditions.
-
Q3: My final product is impure. What are the common contaminants and how can I remove them?
A3: Impurities often stem from unreacted intermediates or byproducts from side reactions.
Common Impurities & Purification Strategies:
-
Unhydrolyzed Intermediate: The most common impurity is the starting α-aminonitrile or hydantoin.
-
Solution: As discussed in Q2, ensure the hydrolysis step goes to completion. If trace amounts remain, they can often be removed during purification.
-
-
Cyanohydrin Byproduct: If formed during the Strecker synthesis, the cyanohydrin can also be hydrolyzed to an α-hydroxy acid, which can be difficult to separate.
-
Solution: Prevention is key (see Q1). If present, careful recrystallization may be required. The difference in isoelectric points between the amino acid and hydroxy acid can sometimes be exploited for separation.
-
-
Purification Best Practices:
-
Isoelectric Point Precipitation: The most effective purification method for amino acids is precipitation at their isoelectric point (pI). After hydrolysis, carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to the pI of p-methoxyphenylglycine.[11] At this pH, the amino acid has minimal solubility in water and will precipitate out, leaving more soluble impurities in the solution.
-
Recrystallization: The crude, precipitated amino acid can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.[4]
-
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring the reaction is crucial for knowing when to proceed to the next step and for troubleshooting.
Recommended Methods:
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for tracking the disappearance of the starting aldehyde and the appearance of the aminonitrile or hydantoin intermediate.[4] For the hydrolysis step, TLC can be used to monitor the disappearance of the intermediate. A suitable stain (e.g., ninhydrin for the amino acid, or a UV lamp if compounds are UV-active) is necessary for visualization.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the method of choice.[12] It can clearly resolve the starting material, intermediate, product, and major byproducts, allowing for an accurate assessment of reaction conversion.
Section 3: Visualization & Workflows
General Synthesis & Purification Workflow
The following diagram outlines the key stages and decision points in a typical Strecker synthesis workflow for this compound.
Caption: Workflow for Strecker synthesis and purification.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing and solving common causes of low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ijmrd.in [ijmrd.in]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Enantiomerically Pure 2-Amino-2-(4-methoxyphenyl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this valuable chiral building block. We will explore the underlying mechanisms of racemization and provide actionable troubleshooting strategies and detailed protocols to ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is preventing racemization crucial for this compound?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R and S). In pharmaceutical and biological applications, typically only one enantiomer exhibits the desired therapeutic activity. The other may be inactive or, in some cases, cause harmful side effects. Therefore, synthesizing the compound as a single, pure enantiomer is essential for ensuring its efficacy, safety, and regulatory compliance. Racemization, the conversion of one enantiomer into a mixture with its mirror image, reduces the yield of the active compound and necessitates complex and costly purification steps.[1]
Q2: What is the primary chemical mechanism leading to racemization in α-amino acids?
A2: The primary mechanism for racemization in α-amino acids involves the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached).[2] Under basic conditions, a base can abstract the acidic proton from the α-carbon, forming a planar, achiral carbanion or enolate intermediate.[2][3][4] When this intermediate is reprotonated, the proton can add to either face of the planar structure with roughly equal probability, resulting in a mixture of both R and S enantiomers—a racemic mixture.[4] The presence of the aromatic methoxyphenyl group can further stabilize this planar intermediate through resonance, potentially increasing the susceptibility to racemization compared to aliphatic amino acids.[2]
Q3: Which reaction parameters have the most significant impact on racemization?
A3: Several factors can significantly influence the rate of racemization. The most critical are:
-
Base: The strength (basicity) and steric hindrance of the base used are paramount. Strong, non-hindered bases (like triethylamine) are more likely to cause racemization than weaker or sterically bulky bases (like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[5]
-
Temperature: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process, accelerating racemization.[6][7] Reactions should generally be conducted at the lowest effective temperature.
-
pH: Highly basic conditions (high pH) directly promote the abstraction of the α-proton, leading to increased racemization rates.[3][8][9][10] Careful control of pH, especially during workup and purification, is crucial.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved and affect the rate of racemization.
-
Reaction Time: Prolonged exposure to conditions that favor racemization will inevitably lead to a greater loss of enantiomeric purity.
Q4: What are the principal strategies for synthesizing enantiomerically pure this compound?
A4: There are three main strategies to obtain the enantiopure product:
-
Asymmetric Synthesis: This involves creating the desired stereocenter selectively. A common method is the Asymmetric Strecker Synthesis, which uses a chiral auxiliary to direct the stereochemical outcome of the reaction.[11] The auxiliary is later removed, yielding the enantiomerically enriched amino acid.
-
Kinetic Resolution: This strategy involves separating enantiomers from a racemic mixture. Enzymatic Kinetic Resolution is a highly effective method where an enzyme (like a lipase or nitrilase) selectively reacts with only one enantiomer of a racemic starting material or intermediate, allowing the unreacted, desired enantiomer to be isolated with high purity.[12][13]
-
Dynamic Kinetic Resolution (DKR): This is an advanced and highly efficient approach that combines the selective reaction of a kinetic resolution with in-situ racemization of the unwanted enantiomer. This allows the undesired enantiomer to be continuously converted into the desired one, theoretically enabling a 100% yield of a single enantiomer.[11][14][15] Chemoenzymatic DKR is particularly powerful for this synthesis.[11]
Troubleshooting & Optimization Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Optimization Steps |
| 1. Low enantiomeric excess (ee) in the final product. | A. Harsh Basic Conditions: The base used is too strong or not sterically hindered, leading to α-proton abstraction.[5] | • Change the Base: Switch from bases like triethylamine to a more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5]• Control Stoichiometry: Use the minimum required amount of base.• Lower Temperature: Perform the reaction and any base-mediated steps at a lower temperature (e.g., 0 °C or -20 °C). |
| B. Elevated Reaction Temperature: The reaction is run at a temperature that provides sufficient energy for racemization.[6] | • Optimize Temperature: Determine the lowest possible temperature at which the reaction proceeds at an acceptable rate. Monitor progress by TLC or LC-MS.• Ensure Uniform Cooling: Use an efficient cooling bath and ensure proper stirring to avoid localized hot spots. | |
| C. Prolonged Reaction Time: Extended exposure to racemizing conditions increases the loss of stereochemical integrity. | • Monitor Reaction Closely: Track the reaction's progress and quench it as soon as the starting material is consumed.• Optimize Catalyst Loading: If using a catalyst, ensure the loading is optimized for a reasonable reaction time without requiring excessive heating. | |
| 2. Racemization occurs during carboxyl group activation (e.g., for peptide coupling). | A. Oxazolone (Azlactone) Formation: Activation of the N-protected carboxyl group can lead to the formation of a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction.[1] | • Use Additives: During coupling reactions, use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-Hydroxy-7-azabenzotriazole (HOAt).[5][16]• Choose Appropriate Coupling Reagents: Carbodiimide-type reagents like DIC are often used with additives to minimize racemization.[17] Some modern coupling reagents are specifically designed for zero-racemization.[18] |
| 3. Loss of enantiomeric purity during workup or purification. | A. pH Extremes: Exposing the product to strongly acidic or, more commonly, strongly basic aqueous solutions during extraction or washing can cause racemization.[3] | • Maintain Neutral or Mildly Acidic pH: During aqueous workup, use buffered solutions or mild acids/bases (e.g., saturated NH₄Cl, dilute citric acid, NaHCO₃) to adjust pH. Avoid strong bases like NaOH or KOH if possible.[1]• Minimize Contact Time: Perform extractions and washes quickly to reduce the product's exposure time to aqueous layers. |
| B. Thermal Stress during Purification: High temperatures during solvent evaporation or chromatography can induce racemization. | • Use Rotary Evaporation at Low Temperature: Remove solvents under reduced pressure at temperatures below 40 °C.• Avoid Overheating on Chromatography Column: If using column chromatography, ensure the separation is efficient and does not require extended run times at elevated temperatures. | |
| 4. Inefficient Asymmetric Synthesis (using chiral auxiliaries). | A. Suboptimal Chiral Auxiliary: The chosen auxiliary may not provide sufficient steric hindrance to direct the reaction with high diastereoselectivity.[1] | • Select a Proven Auxiliary: For α-amino acids, auxiliaries like Evans' oxazolidinones, pseudoephedrine amides, or those based on phenylglycine are well-established.[1][19][20]• Verify Auxiliary Purity: Ensure the chiral auxiliary itself is of high enantiomeric purity before use. |
| B. Incorrect Deprotonation Conditions: Incomplete or improper formation of the enolate can lead to poor stereocontrol. | • Use a Suitable Base: For alkylations using chiral auxiliaries, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1]• Strict Temperature Control: Maintain very low temperatures (e.g., -78 °C) during deprotonation and subsequent reaction to prevent side reactions and maintain stereocontrol. |
Visualizations and Diagrams
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the core mechanism responsible for the loss of stereochemical integrity in α-amino acids.
Caption: Base-catalyzed abstraction of the alpha-proton leads to a planar, achiral intermediate.
Troubleshooting Workflow for Racemization
Use this decision tree to systematically diagnose and resolve racemization issues in your synthesis.
Caption: A systematic workflow for identifying and solving sources of racemization.
Recommended Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This method introduces chirality early in the synthesis to produce an enantiomerically enriched α-aminonitrile, which is then hydrolyzed.
Step 1: Formation of Diastereomeric α-Aminonitriles
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary (e.g., (R)-phenylglycinol amide, 1.0 eq) in a suitable solvent like methanol.
-
Add 4-methoxybenzaldehyde (1.0 eq) to the solution.
-
Add sodium cyanide (NaCN, 1.2 eq) followed by ammonium chloride (NH₄Cl, 1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or column chromatography due to their different physical properties.
Step 2: Hydrolysis and Auxiliary Removal
-
Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid (e.g., 6M HCl).
-
Heat the mixture under reflux for 4-6 hours to hydrolyze both the nitrile and the auxiliary amide bond.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid product, wash with cold water and ethanol, and dry under vacuum.
-
The chiral auxiliary can often be recovered from the aqueous filtrate for reuse.[1]
Analytical Validation: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC.
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
This highly efficient one-pot method combines the chemical synthesis of a racemic intermediate with an enzyme's ability to selectively act on one enantiomer while the other is racemized in situ.[11]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Reactant Addition: Add 4-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an ammonia source (e.g., ammonium chloride). This will form the racemic α-aminonitrile in situ.
-
Enzyme Addition: Add a nitrilase enzyme that selectively hydrolyzes only one enantiomer of the α-aminonitrile to the corresponding carboxylic acid (e.g., a recombinant nitrilase from Aspergillus niger).
-
Reaction Conditions: Stir the reaction at a controlled, mild temperature (e.g., 30-40°C) for 8-16 hours. The unreacted enantiomer of the aminonitrile undergoes racemization under the reaction conditions, continuously supplying the substrate for the enzyme.
-
Workup: Once the reaction is complete (monitored by HPLC), acidify the reaction mixture with HCl to precipitate the enantiopure this compound.
-
Purification: Filter the precipitated product, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.
Key Advantage: This method can theoretically achieve a 100% yield of the desired enantiomer, making it highly atom-economical and efficient.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creation.com [creation.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Amino-2-(4-methoxyphenyl)acetic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-2-(4-methoxyphenyl)acetic acid. We will explore the physicochemical basis for its limited aqueous solubility and provide robust, field-proven strategies and protocols to overcome these issues in your experiments.
Section 1: Understanding the Root Cause of Poor Solubility
A thorough understanding of the molecule's inherent properties is the first step in effective troubleshooting.
Q1: Why is this compound poorly soluble in neutral aqueous solutions (e.g., pure water or PBS pH 7.4)?
A1: The poor solubility of this compound in neutral media stems from a combination of its molecular structure and its amphoteric nature.
-
Amphoteric & Zwitterionic Character: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1][2] In aqueous solutions, these groups can ionize, and at a specific pH known as the isoelectric point (pI), the molecule exists predominantly as a zwitterion.[3][4] In this state, the positive charge on the ammonium group (-NH₃⁺) and the negative charge on the carboxylate group (-COO⁻) cancel each other out, resulting in a net neutral charge. This zwitterionic form often exhibits strong intermolecular electrostatic interactions, leading to a stable crystal lattice that is difficult for water to solvate, thus causing minimal solubility.[5] As a general rule, amino acids are least soluble near their isoelectric points.[5]
-
Hydrophobic Contribution: The presence of the 4-methoxyphenyl group provides a significant nonpolar, hydrophobic character to the molecule.[1][6] This aromatic ring resists interaction with polar water molecules, further contributing to low aqueous solubility.
Q2: How does solution pH influence the solubility of this compound?
A2: As an amphoteric compound, its solubility is highly dependent on the pH of the aqueous medium.[7][8][9] By shifting the pH away from the isoelectric point, you can force the molecule into a predominantly cationic or anionic form, both of which are significantly more soluble than the neutral zwitterion.
-
In Acidic Conditions (Low pH): At a pH below the pKa of the carboxyl group (typically ~2-3 for amino acids), the amino group is protonated (-NH₃⁺) while the carboxylic acid remains neutral (-COOH). The molecule carries a net positive charge, forming a soluble cationic salt (e.g., a hydrochloride salt).
-
In Basic Conditions (High pH): At a pH above the pKa of the amino group (typically ~9-10 for amino acids), the carboxylic acid group is deprotonated (-COO⁻) while the amino group remains neutral (-NH₂). The molecule carries a net negative charge, forming a soluble anionic salt (e.g., a sodium salt).
The relationship between pH and the ionization state can be visualized as follows:
Caption: pH-dependent ionization and solubility of an amino acid.
Q3: Could the solid-state form (polymorphism) of my compound be the issue?
A3: Absolutely. The crystalline form, or polymorph, of a drug substance can have a significant impact on its thermodynamic properties, including its solubility and dissolution rate.[10][11] It is common for organic molecules to exist in multiple crystalline forms.[12]
-
Metastable vs. Stable Forms: One polymorph will be the most thermodynamically stable, while others will be metastable. Metastable forms generally have higher energy and are kinetically more soluble than their stable counterparts.[10]
-
Batch-to-Batch Variability: If you observe different solubility behavior between different batches of the compound, it could be due to the presence of different polymorphs. Regulatory agencies like the FDA require thorough screening for polymorphism for this very reason.[12][13] If you suspect this is an issue, advanced solid-state characterization (e.g., DSC, XRPD) may be required.
Section 2: Troubleshooting Guide & Strategies for Solubility Enhancement
This section provides a logical progression of troubleshooting steps and enhancement strategies.
Q4: What is the first and most effective step I should take to dissolve this compound?
A4: The most direct approach is pH adjustment . Since the compound is an amino acid, its solubility will dramatically increase in acidic or basic conditions.[9][14]
Recommendation: Perform a pH-solubility profile experiment to determine the optimal pH for your application. This involves measuring the solubility of the compound across a range of pH values. See Protocol 1 for a detailed methodology. You can start by attempting to dissolve a small amount of the compound in 0.1 M HCl or 0.1 M NaOH.
Q5: My experimental system is buffered at a near-neutral pH where the compound is insoluble. What are my options?
A5: If you are constrained to a specific pH range (e.g., physiological pH 7.4), you must employ formulation strategies to increase solubility. The primary options are co-solvents, surfactants, and complexation agents.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This "polarity reduction" makes the aqueous environment more favorable for the hydrophobic methoxyphenyl group, thereby increasing solubility.[16]
-
Surfactants: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can encapsulate the nonpolar parts of your compound, effectively increasing its apparent solubility.[15][17]
-
Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form non-covalent inclusion complexes with the hydrophobic portion of a drug molecule (in this case, the methoxyphenyl group), effectively shielding it from water and increasing its solubility.[15][17]
Q6: How do I select the appropriate co-solvent for my experiment?
A6: The choice of co-solvent depends on the required solubility enhancement and the constraints of your experimental system (e.g., cell toxicity). Common biocompatible co-solvents are a good starting point.[17][18] See Protocol 2 for a co-solvent screening workflow.
| Co-Solvent | Polarity | Common Use Notes | Potential Issues |
| Ethanol | High | Widely used, effective for many compounds.[18] | Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | High | Common in pharmaceutical formulations.[18][19] | Can be viscous; potential for cell toxicity. |
| Polyethylene Glycol (PEG 300/400) | High | Good solubilizing agent for many drugs.[17] | Higher viscosity; potential for precipitation on dilution. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power.[17] | Often used for stock solutions; can be toxic to cells, even at low %. |
| Glycerol | High | Non-toxic, often used in formulations.[18][19] | High viscosity can make handling difficult. |
Q7: Is it possible to use a pre-formed salt of the compound to improve solubility and dissolution?
A7: Yes, this is an excellent and widely used strategy.[20] Instead of trying to dissolve the zwitterionic form, you can synthesize or purchase a salt form, such as this compound hydrochloride (acid salt) or sodium 2-Amino-2-(4-methoxyphenyl)acetate (base salt). These salt forms are typically crystalline solids with much higher aqueous solubility and faster dissolution rates than the parent compound.[4] Using basic amino acids like L-arginine or L-lysine as counterions to form novel salts is also a proven technique for significantly improving the solubility of poorly soluble drugs.[20][21]
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential experiments discussed above.
Protocol 1: Determination of Thermodynamic pH-Solubility Profile
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility.[22][23]
Objective: To quantify the solubility of the compound at various pH values.
Materials:
-
This compound (solid)
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, low-binding)
-
Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Caption: Workflow for Thermodynamic Solubility Determination.
Procedure:
-
Preparation: To a series of vials, add a known volume of each pH buffer. Add an excess amount of the solid compound to each vial to ensure a saturated solution is achieved at equilibrium. The presence of visible solid material at the end of the experiment is essential.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature. Agitate for a sufficient period to reach equilibrium, typically 24-72 hours.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. For rigor, filter the aliquot through a syringe filter appropriate for aqueous solutions.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent and determine the compound's concentration using a pre-validated analytical method against a standard curve.[24]
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To identify an effective co-solvent system for achieving target solubility at a fixed pH.
Procedure:
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of your chosen co-solvents (e.g., 5%, 10%, 20%, 50% v/v Ethanol in pH 7.4 buffer).
-
Determine Solubility: Using the shake-flask method described in Protocol 1 , determine the solubility of your compound in each of these co-solvent mixtures.
-
Analyze and Select: Plot the solubility against the co-solvent percentage. Select the system that achieves your desired concentration with the lowest percentage of co-solvent to minimize potential toxicity or other downstream effects.
Section 4: Frequently Asked Questions (FAQs)
-
Q: I dissolved my compound in 0.1 M NaOH, but it precipitated when I added it to my cell culture media. Why did this happen?
-
A: This is a common issue caused by the buffering capacity of the media. Your concentrated stock solution was at a high pH, but the cell culture medium is strongly buffered (usually around pH 7.4). When you added the small volume of stock to the large volume of media, the media's buffer system immediately lowered the pH of the local environment back towards 7.4, causing your compound to crash out of solution as the less soluble zwitterion. To avoid this, try using a co-solvent system or prepare the final solution at a lower concentration.
-
-
Q: A previous batch of the same compound from a different supplier was much more soluble. What is the likely cause?
-
Q: What is the best way to prepare a high-concentration stock solution?
-
A: For a high-concentration stock (e.g., 10-100 mM), dissolving the compound in an organic solvent like DMSO is a common practice.[17] However, always consider the final concentration of DMSO in your experiment, as it can be toxic to cells. Alternatively, prepare a stock in 0.1 M HCl or 0.1 M NaOH, but be mindful of the pH shift upon dilution as described above.
-
-
Q: Can I just heat the solution to get more compound to dissolve?
-
A: While heating can temporarily increase the solubility of most compounds, it is generally not a recommended practice for creating stable stock solutions. As the solution cools back to room temperature, the compound will likely precipitate out, often as a different, less soluble polymorph. This creates a supersaturated and unstable solution. This technique should only be used if the solution will be used immediately at the elevated temperature.
-
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 5. Making aqueous amino acid solutions? - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 13. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
identification of byproducts in 2-Amino-2-(4-methoxyphenyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during the synthesis of this valuable non-proteinogenic amino acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Strecker synthesis of this compound and see a significant byproduct in my initial analysis. What is it likely to be?
This is a very common issue. In the Strecker synthesis, which involves the reaction of an aldehyde (4-methoxybenzaldehyde), an amine source (ammonia/ammonium chloride), and a cyanide source, the most prevalent byproduct is the corresponding cyanohydrin: 2-hydroxy-2-(4-methoxyphenyl)acetonitrile .[1]
Causality: The formation of this byproduct occurs when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde, 4-methoxybenzaldehyde. This pathway competes directly with the desired reaction, where cyanide attacks the imine intermediate formed between the aldehyde and ammonia.[1][2][3]
Another common impurity is the unhydrolyzed α-aminonitrile intermediate, 2-amino-2-(4-methoxyphenyl)acetonitrile , which will be present if the final hydrolysis step is incomplete.[1]
Caption: Strecker Synthesis: Desired Pathway vs. Cyanohydrin Byproduct Formation.
Q2: How can I minimize cyanohydrin formation in my Strecker synthesis?
Minimizing this key byproduct involves shifting the reaction equilibrium to favor imine formation and subsequent nucleophilic attack by the cyanide ion.
Expert Recommendations:
-
Control Reagent Addition: Pre-forming the imine before adding the cyanide source is critical. Allow the 4-methoxybenzaldehyde and ammonia source (e.g., ammonium chloride in methanol) to stir for 1-2 hours at room temperature before introducing the cyanide.[1] This depletes the free aldehyde available for the side reaction.
-
Temperature Management: Perform the cyanide addition at a lower temperature (e.g., 0-10 °C).[1] The direct attack on the aldehyde to form the cyanohydrin is often disfavored at cooler temperatures compared to the attack on the imine.
-
Anhydrous Conditions: During imine formation, ensure your solvent (e.g., methanol or ethanol) is anhydrous. Water can hydrolyze the imine back to the aldehyde, making it available to react with cyanide.[1] Using a desiccant like magnesium sulfate can be beneficial.[1]
Q3: I am using the Bucherer-Bergs synthesis. What is the primary impurity I should be looking for?
The Bucherer-Bergs reaction is a robust method that proceeds via a hydantoin intermediate.[4][5] The most common impurity in the final product is this very intermediate: 5-(4-methoxyphenyl)hydantoin .
Causality: This impurity arises from incomplete hydrolysis of the hydantoin ring. The hydrolysis step, typically performed under strong basic (e.g., NaOH) or acidic conditions, is often slow and requires prolonged heating.[4][6] If the reaction is not driven to completion, the stable hydantoin will contaminate your final amino acid product.
Caption: Bucherer-Bergs Synthesis Highlighting the Stable Hydantoin Intermediate.
Q4: My hydrolysis step (for either synthesis) appears incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis of the nitrile (Strecker) or hydantoin (Bucherer-Bergs) is a frequent bottleneck leading to low yields and difficult purifications.
Troubleshooting Protocol:
-
Increase Reagent Concentration: Ensure you are using a sufficiently strong acid (e.g., 6M HCl) or base (e.g., 2M NaOH).[1][4] For hydantoin hydrolysis, basic conditions are often employed.[4]
-
Elevate Temperature and Time: These hydrolysis reactions are often refluxed for extended periods, from 4 hours to over 24 hours.[1][4] If you suspect incomplete conversion, consider extending the reflux time by 25-50%.
-
Reaction Monitoring: Do not rely on time alone. The most trustworthy approach is to monitor the reaction's progress. Take small aliquots periodically (e.g., every 4 hours) and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting nitrile or hydantoin spot/peak is no longer visible.[1]
Analytical Guide for Byproduct Identification
A robust analytical method is crucial for identifying and quantifying byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible and powerful technique for this purpose.[7][]
Typical Byproduct Profile
The following table summarizes the expected elution order and UV characteristics of the target compound and its primary byproducts in a typical RP-HPLC setup.
| Compound | Expected Relative Retention Time | Key UV Absorption (λmax) | Notes |
| This compound | 1.0 (Reference) | ~225 nm, ~275 nm | The target product. Being zwitterionic, its retention is sensitive to mobile phase pH. |
| 4-Methoxybenzaldehyde | > 2.0 | ~275-285 nm | Starting material. Significantly more hydrophobic and will have a much longer retention time. |
| 2-hydroxy-2-(4-methoxyphenyl)acetonitrile | ~1.5 - 2.0 | ~225 nm, ~275 nm | The cyanohydrin byproduct. Less polar than the amino acid but more polar than the aldehyde. |
| 2-amino-2-(4-methoxyphenyl)acetonitrile | ~1.2 - 1.6 | ~225 nm, ~275 nm | The aminonitrile intermediate. Polarity is between the amino acid and the cyanohydrin. |
| 5-(4-methoxyphenyl)hydantoin | ~1.4 - 1.8 | ~225 nm, ~270 nm | The Bucherer-Bergs intermediate. Its polarity is similar to the nitrile intermediates. |
Note: Relative retention times are estimates and will vary significantly based on the specific column, mobile phase, and gradient used.
Experimental Protocol: RP-HPLC Analysis of Crude Reaction Mixture
This protocol provides a starting point for developing a method to analyze your reaction products.
-
Sample Preparation: a. Quench a small aliquot (~50 µL) of the reaction mixture. b. Dilute it 1:100 with a suitable solvent (e.g., a mixture of water and acetonitrile). c. If the sample contains solids, centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 225 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: a. Run a standard of your starting material (4-methoxybenzaldehyde) to confirm its retention time. b. If available, run standards of the expected intermediates. c. Compare the retention times and UV spectra of the peaks in your crude sample to the standards and the data in the table above. d. For unambiguous identification of unknown peaks, fractions should be collected and analyzed by mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[][9]
Caption: General workflow for the HPLC analysis of crude reaction mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
optimization of reaction conditions for 2-Amino-2-(4-methoxyphenyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic building block. As a non-proteinogenic amino acid, this compound serves as a crucial intermediate in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary methods for synthesizing this α-amino acid, each with distinct advantages and disadvantages:
-
Strecker Synthesis: A classical and highly versatile method. It is a three-component reaction involving 4-methoxybenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium or potassium cyanide). The reaction proceeds via an α-aminonitrile intermediate which is subsequently hydrolyzed to the final amino acid.[2][3] This method is adaptable and can be modified for asymmetric synthesis.
-
Bucherer-Bergs Synthesis: This is another classical route that produces a hydantoin intermediate from 4-methoxybenzaldehyde, potassium cyanide, and ammonium carbonate.[4] This hydantoin is then hydrolyzed under strong basic conditions to yield the desired amino acid. This method is known for its scalability and use of readily available reagents.[4]
-
Chemoenzymatic Synthesis: A modern approach that offers high enantioselectivity. This method often involves the formation of a racemic α-aminonitrile, followed by a dynamic kinetic resolution using a nitrilase enzyme. The enzyme selectively hydrolyzes one enantiomer of the aminonitrile to the amino acid, while the unreacted enantiomer is racemized in situ, allowing for theoretical yields of up to 100% of a single enantiomer.[4]
Q2: How do I choose the best synthetic method for my needs?
The choice of method depends on your specific requirements for scale, stereochemical purity, and available resources.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Typical Yield | 75-90% (Racemic)[4] | 60-80% (Racemic)[4] | 80-95% (Enantiopure)[4] |
| Stereoselectivity | Racemic, but can be adapted for asymmetric synthesis using chiral auxiliaries. | Racemic, requires a separate resolution step for enantiopure product.[4] | Excellent (>99% ee)[4] |
| Number of Steps | 2 (Aminonitrile formation, Hydrolysis)[2] | 2 (Hydantoin formation, Hydrolysis)[4] | 1 (One-pot synthesis)[4] |
| Key Reagents | NaCN/KCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase Enzyme |
| Scalability | Moderate to High | High[4] | High[4] |
| Waste Products | Cyanide salts. Chiral auxiliary waste if asymmetric. | Cyanide and carbonate salts. | Minimal, often biodegradable waste.[4] |
Q3: What are the critical safety precautions when performing these syntheses?
Cyanide is extremely toxic and must be handled with extreme care.
-
Engineering Controls: All manipulations involving sodium cyanide (NaCN) or potassium cyanide (KCN) must be performed in a properly functioning chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Have an appropriate quenching agent, such as a solution of bleach (sodium hypochlorite) and sodium hydroxide, readily available to neutralize any cyanide spills or residual cyanide in the glassware.
-
Acid Incompatibility: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. The Strecker synthesis protocol often involves adding cyanide to a basic or neutral solution.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste guidelines.
-
Corrosives: The hydrolysis steps use concentrated acids (e.g., 6M HCl) or strong bases (e.g., 2M NaOH), which are highly corrosive. Handle with appropriate care.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem Area: Low Reaction Yield
Low yields in the Strecker synthesis often point to issues in the formation of the key α-aminonitrile intermediate.
-
Cause 1: Incomplete Imine Formation. The first step is the formation of an imine from 4-methoxybenzaldehyde and ammonia. This is an equilibrium reaction, and the presence of water can hydrolyze the imine back to the starting aldehyde.[3][5]
-
Solution: While the reaction is often run in a water/methanol mixture, ensure conditions favor imine formation. A slight excess of the ammonia source (e.g., ammonium chloride) can help push the equilibrium forward.[5] Some protocols suggest adding a dehydrating agent like MgSO₄ to drive the reaction.[3]
-
-
Cause 2: Competing Cyanohydrin Formation. The starting aldehyde can react directly with cyanide to form a cyanohydrin byproduct, which competes with the desired pathway.[5]
-
Solution 1 (Temperature Control): Keep the reaction temperature low (0-10 °C) during the addition of the cyanide source. This disfavors cyanohydrin formation.[2][5]
-
Solution 2 (Order of Addition): Pre-form the imine by stirring the aldehyde and ammonium chloride for 1-2 hours before cooling the mixture and adding the cyanide. This ensures the cyanide primarily reacts with the imine rather than the aldehyde.[5]
-
-
Cause 3: Incomplete Hydrolysis. The conversion of the α-aminonitrile to the final amino acid can be sluggish.
Problem Area: Product Loss & Impurities
The most common byproduct, especially in the Strecker synthesis, is the corresponding cyanohydrin: 2-hydroxy-2-(4-methoxyphenyl)acetonitrile.
-
Identification: This byproduct will have a different retention factor (Rf) on a TLC plate and a distinct NMR spectrum compared to your desired aminonitrile or final amino acid.
-
Prevention: As detailed in the "Low Yield" section, minimizing this byproduct involves careful temperature control (cooling the reaction during cyanide addition) and optimizing the order of reagent addition to pre-form the imine.[5]
Amino acids are zwitterionic and can have high solubility in water, making extraction and isolation tricky.
-
Solution 1: pH Adjustment to Isoelectric Point (pI). The key to precipitating an amino acid from an aqueous solution is to adjust the pH to its isoelectric point (pI), the pH at which the molecule has a net zero charge and thus minimum solubility in water.[5] For purification:
-
After acid hydrolysis, your product exists as the hydrochloride salt.
-
Dissolve the crude salt in a minimal amount of water.
-
Carefully add a base (e.g., ammonium hydroxide or NaOH solution) dropwise while monitoring the pH.
-
The amino acid will precipitate out at its pI. You may need to determine the optimal pH empirically, but it is typically in the mildly acidic to neutral range (around pH 5-7).
-
-
Solution 2: Recrystallization. If the product is still impure after precipitation, recrystallization is the best method for purification.
-
Solvent System: A common and effective solvent system for amino acids is a mixture of water and ethanol or water and isopropanol.[2][4] Dissolve the crude product in a minimum amount of hot water, then slowly add the alcohol until the solution becomes turbid. Reheat to clarify and then allow to cool slowly for crystal formation.
-
Visualized Workflows & Logic
General Workflow for Strecker Synthesis
Caption: A step-by-step workflow for the Strecker synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and solving low yield issues in the synthesis.
Detailed Experimental Protocols
Protocol 1: Racemic Strecker Synthesis
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.[2][5]
Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of methanol and water.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of cold water.
-
Add the sodium cyanide solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into cold water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile from the previous step, add an excess of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the completion of the hydrolysis by TLC (disappearance of the nitrile spot).
-
Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. If not, concentrate the solution under reduced pressure.
-
Dissolve the crude solid in a minimal amount of water and cool in an ice bath.
-
Carefully adjust the pH to the isoelectric point (typically pH 5-7) with a base like ammonium hydroxide.
-
The white, solid amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
References
Technical Support Center: Degradation Pathways of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Solution
Introduction:
Welcome to the technical support guide for 2-Amino-2-(4-methoxyphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a non-proteinogenic amino acid, understanding its stability and degradation profile in solution is critical for the development of robust analytical methods, stable formulations, and for ensuring the overall quality and safety of your research outcomes. This guide provides an in-depth look at the potential degradation pathways of this compound under various stress conditions, offering troubleshooting advice and practical experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As an amino acid derivative with a methoxy-substituted phenyl group, it has several functional moieties that are susceptible to chemical transformation under stress conditions.
Q2: What is the expected shelf-life of this compound in solution?
A2: While supplier information suggests that in a lyophilized state, the compound is stable for up to 36 months at -20°C, its stability in solution is significantly reduced. It is recommended to use solutions within one month when stored at -20°C. For any critical applications, it is imperative to perform your own stability studies under your specific experimental conditions.
Q3: What are the initial steps I should take to investigate the stability of this compound in my formulation?
A3: A forced degradation study is the recommended starting point. This involves subjecting a solution of the compound to a variety of harsh conditions to accelerate its degradation. The insights gained from such a study will help you to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Forced Degradation
You have performed a forced degradation study and your HPLC chromatogram shows several new peaks in addition to the parent compound. How do you identify the likely culprits?
Troubleshooting Workflow:
-
Systematically Evaluate Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied. For example, certain peaks may only appear under oxidative stress, while others may be prominent in both acidic and basic conditions.
-
Consult Plausible Degradation Pathways: Based on the chemical structure of this compound, we can predict several degradation pathways.
-
Oxidative Degradation: The benzylic carbon and the amino group are prime targets for oxidation.[2][3][4] The anisole moiety can also be involved.
-
Hydrolytic Degradation: Under harsh pH and temperature conditions, cleavage of the ether linkage or racemization can occur.[5][6]
-
Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation.[7][8][9]
-
-
Mass Spectrometry (MS) Analysis: The most effective way to gain structural information about your unknown peaks is to use LC-MS. By determining the mass-to-charge ratio (m/z) of the degradation products, you can propose molecular formulas and compare them against the predicted degradation products.
Plausible Degradation Pathways and Products:
The following diagrams illustrate the most likely degradation pathways for this compound under common stress conditions.
Oxidative Degradation Pathway
Oxidative stress can lead to several degradation products, primarily through reaction at the benzylic carbon and the amino group.
Caption: Plausible oxidative degradation pathways.
Acid/Base Catalyzed Degradation Pathway
Under acidic or basic conditions, particularly with heat, ether cleavage and racemization are the primary concerns.
Caption: Potential degradation under hydrolytic stress.
Photodegradation Pathway
Photodegradation can be complex, often leading to radical-mediated reactions and a mixture of products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Crystallization Conditions for 2-Amino-2-(4-methoxyphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the crystallization of 2-Amino-2-(4-methoxyphenyl)acetic acid (CAS No: 19789-59-4). It provides field-proven insights, troubleshooting strategies, and detailed protocols to overcome common challenges in obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: Understanding the molecule's structure is paramount for designing a successful crystallization strategy. This compound is an amino acid derivative with several key features:
-
Amphoteric Nature: It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes its solubility highly dependent on pH.[1] In acidic solutions, the amino group is protonated (-NH₃⁺), while in basic solutions, the carboxylic acid group is deprotonated (-COO⁻), both of which generally increase aqueous solubility.
-
Polarity and Hydrogen Bonding: The presence of the amino and carboxylic acid groups allows the molecule to form strong hydrogen bonds, which is a critical intermolecular interaction for crystal lattice formation.[2]
-
Aromatic and Methoxy Groups: The 4-methoxyphenyl group introduces a degree of hydrophobicity and potential for π-stacking interactions within the crystal lattice. The methoxy group itself is a weak hydrogen bond acceptor.
-
Molecular Weight: The molecular weight is approximately 181.19 g/mol .[3][4]
Q2: What are the recommended starting solvents for the crystallization of this compound?
A2: Given the molecule's structure, a logical starting point is to screen polar organic solvents. Based on the properties of similar compounds, the following solvents are recommended for initial screening:
-
Good Solubility (for cooling crystallization): Polar protic solvents like ethanol, methanol, and glacial acetic acid are likely to be effective.[1][5] Acetic acid, in particular, has been successfully used to crystallize a complex derivative.[6][7]
-
Moderate to Poor Solubility (for antisolvent methods): Less polar solvents such as acetonitrile, acetone, or isopropyl alcohol could be suitable. Acetonitrile has been used for crystallizing structurally related compounds.[8] Non-polar solvents like hexanes or heptane are expected to be poor solvents and can serve as effective antisolvents.[1]
Q3: How does pH control impact the crystallization process?
A3: The pH of the crystallization medium is a critical variable due to the compound's amphoteric nature. The molecule will exhibit its lowest solubility at its isoelectric point (pI), where it exists predominantly as a neutral zwitterion. Crystallizing near the pI is often the most effective strategy in aqueous systems.
-
To increase solubility: Adjust the pH away from the pI by adding a small amount of acid (e.g., HCl) or base (e.g., NaOH).
-
To induce crystallization: After dissolving the compound at a higher or lower pH, carefully adjust the pH back towards the pI to decrease solubility and promote nucleation.
Q4: How can I grow single crystals suitable for X-ray diffraction?
A4: Growing single crystals requires slow, controlled crystal growth. Rapid crystallization, which often yields fine powders, must be avoided.[9] The following techniques are recommended:
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent (e.g., ethanol, acetonitrile) in a vial. Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows the solvent to evaporate slowly over several days or weeks, gradually increasing the concentration and promoting the growth of large, well-ordered crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): This is a highly controlled method where a drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. While more common for proteins, the principle can be adapted for small molecules.
-
Slow Cooling: After dissolving the compound in a minimal amount of a suitable hot solvent, allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a large, warm water bath) can effectively slow the cooling rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization experiments.
Problem: My compound is "oiling out" instead of crystallizing.
An "oiled out" solution, where the compound separates as a liquid phase instead of a solid, is a common issue. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize.
Root Causes & Solutions:
-
Supersaturation is too high, or cooling is too rapid.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the same hot solvent to reduce the level of supersaturation. Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[9]
-
-
Presence of Impurities.
-
Solution: Impurities can depress the melting point and interfere with crystal lattice formation. Consider purifying the material further. A hot filtration step after dissolving the crude solid can remove insoluble impurities. If soluble impurities are suspected, an activated carbon (charcoal) treatment may be effective.[9]
-
-
Incorrect Solvent Choice.
-
Solution: The solvent may be too "good," causing the compound to remain in a highly concentrated, non-crystalline state. Try switching to a solvent in which the compound has slightly lower solubility or employ an antisolvent crystallization method.
-
Problem: The crystallization yield is very low (<50%).
A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.
Root Causes & Solutions:
-
Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If the mother liquor is still available, you can try to recover more material by slowly evaporating some of the solvent or by placing the solution in a freezer to further decrease the compound's solubility.[9]
-
-
The final cooling temperature is too high.
-
Solution: After initial cooling to room temperature, place the flask in an ice bath or a refrigerator for several hours to maximize the recovery of the solid.
-
-
The compound has moderate solubility even at low temperatures.
-
Solution: If the compound remains significantly soluble in the chosen solvent at low temperatures, consider using an antisolvent. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid, indicating the onset of precipitation.
-
Problem: Crystals form too rapidly, resulting in a fine powder or needles.
Rapid crystallization traps impurities and often leads to small, poorly formed crystals that are difficult to filter and handle. The goal is to slow down the nucleation and growth process.
Root Causes & Solutions:
-
The solution is too concentrated.
-
Solution: Re-dissolve the solid by heating and add a bit more solvent (10-20% excess). This will keep the compound in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.[9]
-
-
The temperature gradient is too steep.
-
Solution: Slow down the cooling process. Let the flask cool to room temperature on the benchtop, insulated from the cold surface with a cork ring or paper towels. Avoid moving the flask directly from a hot plate to an ice bath.
-
Problem: No crystals are forming, even after extended cooling.
This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
Root Causes & Solutions:
-
The solution is too dilute.
-
Solution: If the solution is clear at a low temperature, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[9]
-
-
High energy barrier for nucleation.
-
Solution: Induce nucleation through one of these methods:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the solid material (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.
-
-
Data Summary & Protocols
Predicted Solubility Profile
The following table provides a predicted solubility profile to guide solvent selection. Note: This data is based on the chemical properties and behavior of structurally similar compounds and should be confirmed experimentally.[1]
| Solvent Class | Solvent Examples | Predicted Solubility | Crystallization Strategy Recommendation |
| Polar Protic | Water (neutral) | Limited to Moderate | pH adjustment, Cooling |
| Water (acidic/basic) | High | pH adjustment (crystallize near pI) | |
| Methanol, Ethanol | High | Cooling Crystallization | |
| Glacial Acetic Acid | High | Cooling Crystallization, Vapor Diffusion[5][6] | |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Cooling, Antisolvent, Slow Evaporation[8] |
| Dimethylformamide (DMF) | Very High | Likely unsuitable as a primary solvent | |
| Non-Polar | Hexanes, Heptane | Poor / Insoluble | Antisolvent |
| Toluene | Poor / Insoluble | Antisolvent |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring.
-
Saturation: Continue adding the solvent in small portions until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the process, you can place the flask in an insulated container.
-
Crystal Growth: Let the flask stand undisturbed for several hours or overnight. Crystal formation should be observed. For maximum yield, cool the flask further in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (antisolvent, e.g., water or hexane) dropwise while stirring.
-
Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated and nucleation has begun.
-
Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the fine precipitate. Then, allow the solution to stand undisturbed for several hours to allow larger crystals to form.
-
Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.
Visualization of Workflows
Decision Workflow for Crystallization Strategy
This diagram outlines a logical approach to selecting an appropriate crystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 19789-59-4: this compound [cymitquimica.com]
- 3. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
common impurities in commercial 2-Amino-2-(4-methoxyphenyl)acetic acid
Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the quality of their experiments. We will delve into the common impurities that may be present in commercial batches of this compound, their potential impact, and how to troubleshoot related issues.
Understanding the Purity Profile of Commercial this compound
This compound, a key building block in medicinal chemistry, is typically synthesized through robust chemical methods. However, residual starting materials, intermediates, and by-products from the synthesis, as well as degradation products, can be present as impurities. The purity of commercial batches can vary, often ranging from 95% to over 99%. Understanding the potential impurity profile is crucial for interpreting experimental results and ensuring the reproducibility of your work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and links them to potential underlying impurity-related causes.
Q1: I am seeing an unexpected peak in my HPLC analysis of a reaction mixture where this compound is a starting material. How can I identify the source of this peak?
A1: An unexpected peak can originate from several sources. Here’s a systematic approach to troubleshoot this issue:
-
Analyze the Starting Material: The first step is to run a high-resolution HPLC analysis of your commercial this compound as a standalone sample. This will help you determine if the impurity was present from the start.
-
Consider Process-Related Impurities: The most common synthetic routes for α-amino acids like this are the Strecker and Bucherer-Bergs syntheses. Potential impurities from these routes include:
-
p-Anisaldehyde: The aldehyde starting material in the Strecker synthesis. Its presence could suggest an incomplete reaction.
-
2-(4-Methoxyphenyl)-2-aminoacetonitrile: An intermediate in the Strecker synthesis. Incomplete hydrolysis of the nitrile group would leave this impurity.
-
5-(4-Methoxyphenyl)hydantoin: The intermediate in the Bucherer-Bergs synthesis. Incomplete hydrolysis of the hydantoin ring would result in its presence.
-
-
Evaluate Degradation Products: this compound can degrade under certain conditions. If your reaction involves harsh pH or oxidative conditions, you might be observing a degradation product. A common degradation pathway for amino acids is oxidative deamination.
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Q2: My reaction yield is consistently lower than expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact reaction yields. Here's how:
-
Lower Molar Equivalents: If your starting material has a purity of 95%, you are effectively using 5% less of the active compound than calculated based on weight. This can be critical in reactions sensitive to stoichiometry.
-
Reactive Impurities: Process-related impurities can sometimes participate in side reactions, consuming your other reagents and reducing the yield of the desired product.
-
Inhibitory Effects: In catalytic reactions, certain impurities can act as catalyst poisons, reducing the efficiency of the catalyst and, consequently, the reaction yield.
Recommendation: It is good practice to determine the purity of your starting material before use, for example, by Quantitative NMR (qNMR), and adjust the amount accordingly.
Frequently Asked Questions (FAQs)
Q3: What are the most likely process-related impurities in commercial this compound?
A3: While specific impurity profiles are proprietary to the manufacturer, we can infer the most likely process-related impurities based on common synthetic routes.
| Potential Impurity | Likely Synthetic Route | Reason for Presence |
| p-Anisaldehyde | Strecker Synthesis | Unreacted starting material |
| 2-(4-Methoxyphenyl)-2-aminoacetonitrile | Strecker Synthesis | Incomplete hydrolysis of the nitrile intermediate |
| 5-(4-Methoxyphenyl)hydantoin | Bucherer-Bergs Synthesis | Incomplete hydrolysis of the hydantoin intermediate |
| 4-Methoxybenzoic acid | Oxidation of p-Anisaldehyde | By-product from the oxidation of the starting material |
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common method for purity assessment. A well-developed HPLC method can separate the main compound from its impurities, and the peak areas can be used to calculate the percentage purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a reference standard of the compound itself. It involves using a certified internal standard.[1][2]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying the chemical structures of unknown impurities.
Q5: What are the expected degradation products of this compound?
A5: Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:[3][4][5]
-
Oxidative Degradation: The amino group is susceptible to oxidation, which could lead to the corresponding keto acid, 2-oxo-2-(4-methoxyphenyl)acetic acid.
-
Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the methoxy group, forming 2-amino-2-(4-hydroxyphenyl)acetic acid.
-
Photodegradation: Exposure to UV light could potentially lead to radical-mediated degradation pathways.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential impurities and degradation products.
Objective: To develop a robust HPLC-UV method for the purity assessment of this compound.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Method Development Workflow:
-
Solvent and Wavelength Selection:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) and acquire a UV spectrum to determine the wavelength of maximum absorbance (λmax). This will likely be around 225 nm and 275 nm due to the phenyl ring.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," you must be able to separate the parent compound from its degradation products.[3][4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization:
-
Inject the stressed samples and the unstressed sample.
-
Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
The following diagram illustrates the workflow for developing a stability-indicating HPLC method:
Caption: Workflow for HPLC method development.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a batch of this compound using qNMR.[6]
Materials:
-
This compound sample
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
High-field NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in a vial before transferring to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Puritystd = Purity of the internal standard
-
References
- 1. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-Amino-2-(4-methoxyphenyl)acetic Acid: A Guide for Researchers
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] Its structural motif, featuring a methoxy-substituted phenyl group, imparts unique properties that are leveraged in drug design.[1] The stereochemistry at the α-carbon is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comparative analysis of the most prominent methods for synthesizing this valuable compound, offering insights into their mechanisms, yields, stereoselectivity, and operational complexities to aid researchers in selecting the optimal route for their specific needs.
Key Synthesis Routes: A Head-to-Head Comparison
The synthesis of this compound can be broadly categorized into classical racemic methods, such as the Strecker synthesis and the Bucherer-Bergs reaction, and modern asymmetric approaches that aim to directly produce enantiomerically pure forms of the amino acid.
The Strecker Synthesis: A Classic Approach
First devised by Adolph Strecker in 1850, this method remains a cornerstone for amino acid synthesis.[2] It is a two-step process that begins with the reaction of an aldehyde (in this case, 4-methoxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile intermediate.[3] This intermediate is then hydrolyzed to yield the desired α-amino acid.[2]
Reaction Mechanism:
The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia.[3] Subsequent nucleophilic addition of a cyanide ion to the imine generates the α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under strong acidic or basic conditions.[4]
Experimental Protocol: Racemic Strecker Synthesis
Step 1: Formation of 2-Amino-2-(4-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., methanol) is prepared.
-
Ammonium chloride is added, followed by the careful, portion-wise addition of potassium cyanide.
-
The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile is treated with a strong acid, such as 6M hydrochloric acid.[5]
-
The mixture is heated under reflux for several hours until the hydrolysis is complete, as indicated by TLC.[5]
-
The reaction is then cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation.[4]
-
The solid product is collected by filtration, washed, and dried.
Causality Behind Experimental Choices:
-
The use of ammonium chloride and potassium cyanide provides a safer in-situ source of ammonia and cyanide compared to using gaseous ammonia and hydrogen cyanide.[3]
-
The hydrolysis step is typically performed under harsh acidic conditions to ensure the complete conversion of the stable nitrile group to a carboxylic acid.[4]
Trustworthiness and Self-Validation:
The progress of both steps can be reliably monitored by TLC or HPLC to ensure the complete consumption of starting materials and intermediates. The final product's identity and purity can be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins
The Bucherer-Bergs reaction offers an alternative classical route, proceeding through a hydantoin intermediate.[6] This multicomponent reaction involves heating the starting aldehyde with potassium cyanide and ammonium carbonate.[7] The resulting 5-(4-methoxyphenyl)hydantoin is then hydrolyzed to the target amino acid.[5]
Reaction Mechanism:
The reaction is believed to initiate with the formation of a cyanohydrin from the aldehyde and cyanide.[6] This is followed by a reaction with ammonia (from ammonium carbonate) to form an aminonitrile, which then cyclizes with carbon dioxide (also from ammonium carbonate) to yield the hydantoin ring.[8] Subsequent hydrolysis of the hydantoin, typically under basic conditions, cleaves the ring to afford the amino acid.[5]
Experimental Protocol: Bucherer-Bergs Synthesis
Step 1: Synthesis of 5-(4-methoxyphenyl)hydantoin
-
In a pressure vessel, 4-methoxybenzaldehyde, potassium cyanide, and ammonium carbonate are combined in a mixture of ethanol and water.[5]
-
The mixture is heated to 60-80°C for an extended period (12-18 hours).[5]
-
Upon cooling, the hydantoin product crystallizes and is isolated by filtration.[5]
Step 2: Hydrolysis to (±)-2-Amino-2-(4-methoxyphenyl)acetic Acid
-
The isolated hydantoin is suspended in a strong base solution (e.g., 2M NaOH).[5]
-
The mixture is heated under reflux for 12-24 hours.[5]
-
After cooling, the solution is acidified with a strong acid to precipitate the racemic amino acid, which is then filtered and purified.[5]
Causality Behind Experimental Choices:
-
The use of a pressure vessel is often necessary to maintain the concentration of the volatile reactants (ammonia and carbon dioxide) at the elevated temperatures required for the reaction.
-
Strong basic conditions are essential for the hydrolysis of the stable hydantoin ring.
Trustworthiness and Self-Validation:
The formation of the hydantoin intermediate and its subsequent hydrolysis can be monitored by chromatographic techniques. The structure of the intermediate and the final product can be confirmed using spectroscopic analysis.
Asymmetric Synthesis: The Quest for Enantiopurity
For many pharmaceutical applications, obtaining a single enantiomer of this compound is paramount. This has driven the development of various asymmetric synthesis strategies.
Asymmetric Strecker Synthesis:
This modification of the classical Strecker synthesis introduces a chiral element to control the stereochemical outcome. This is often achieved by replacing ammonia with a chiral amine auxiliary, such as (R)-phenylglycinol.[5] The diastereomeric α-aminonitriles formed can then be separated, followed by hydrolysis and removal of the chiral auxiliary.
Chemoenzymatic Methods:
Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. For instance, a nitrilase enzyme can be employed for the enantioselective hydrolysis of a racemic α-aminonitrile, yielding the desired enantiomer of the amino acid with high enantiomeric excess.[5]
Comparative Data Summary
| Parameter | Racemic Strecker Synthesis | Bucherer-Bergs Reaction | Asymmetric Strecker Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Typical Yield | 70-85% | 60-80%[5] | 75-90%[5] | 80-95%[5] |
| Enantiomeric Excess (ee) | Racemic (requires resolution) | Racemic (requires resolution)[5] | >95%[5] | >99%[5] |
| Reaction Time | 16-30 hours (including hydrolysis) | 24-48 hours (including hydrolysis)[5] | 16-28 hours (including hydrolysis) | 8-16 hours[5] |
| Key Reagents | KCN, NH4Cl | KCN, (NH4)2CO3[6] | Chiral amine, NaCN | NaCN, NH3, Nitrilase enzyme[5] |
| Number of Steps | 2 | 2 | 2-3 (including auxiliary removal) | 1 (one-pot potential) |
| Waste Products | Cyanide salts | Cyanide and carbonate salts[5] | Chiral auxiliary waste, cyanide salts[5] | Minimal, biodegradable[5] |
| Scalability | High | High[5] | Moderate to High | High[5] |
Visualizing the Synthetic Pathways
Caption: Overview of major synthesis routes for this compound.
Caption: Simplified mechanism of the Strecker synthesis.
Conclusion and Future Outlook
The choice of a synthetic route for this compound is contingent upon the specific requirements of the research or production campaign. For large-scale production where racemic material is acceptable or can be resolved downstream, the classical Strecker and Bucherer-Bergs reactions offer cost-effective and scalable solutions. However, when high enantiopurity is a critical parameter from the outset, asymmetric methods, particularly chemoenzymatic routes, are increasingly favored for their high selectivity, milder reaction conditions, and reduced environmental impact. Future developments in this field will likely focus on the discovery of more efficient and robust catalysts for asymmetric synthesis and the engineering of novel enzymes with enhanced activity and substrate scope.
References
- 1. CAS 19789-59-4: this compound [cymitquimica.com]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Amino-2-(4-methoxyphenyl)acetic Acid Enantiomers: Unveiling Stereospecific Biological Activity
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The principle of stereochemistry is a cornerstone of pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide delves into the biological activities of the (R)- and (S)-enantiomers of 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry. While direct, comprehensive comparative studies on the biological activities of these specific enantiomers are not extensively available in publicly accessible literature, this guide synthesizes the existing information on related structures and provides a framework for future investigation.
Introduction to this compound
This compound, also known as 4-methoxyphenylglycine, is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. The presence of a chiral center at the alpha-carbon gives rise to these distinct stereoisomers. This structural difference, though subtle, can lead to significant variations in how each enantiomer interacts with chiral biological macromolecules such as enzymes and receptors.
Known Biological Context and Potential Activities
While head-to-head comparative data is limited, existing research on related compounds provides valuable insights into the potential biological activities of the this compound enantiomers.
Antimicrobial Potential
The (S)-enantiomer of 4-methoxyphenylglycine is a known constituent of the natural product xanthostatin[1]. Xanthostatin is a cycloheptadepsipeptide antibiotic with specific bacteriostatic activity against Xanthomonas species, including Xanthomonas oryzae and Xanthomonas campestris[1]. This suggests that the (S)-enantiomer of this compound may possess inherent antimicrobial properties or serve as a crucial pharmacophore for antibacterial activity.
Unfortunately, there is a lack of available data on the antimicrobial activity of the (R)-enantiomer, precluding a direct comparison.
Neurological Activity: Insights from Phenylglycine Derivatives
Derivatives of phenylglycine have been extensively studied for their modulatory effects on excitatory amino acid receptors in the central nervous system, particularly metabotropic glutamate receptors (mGluRs). While specific data for the 4-methoxy substituted enantiomers is not available, studies on other phenylglycine derivatives have demonstrated clear stereospecificity. For instance, research on carboxy- and hydroxy-substituted phenylglycines has shown that the stereochemistry at the alpha-carbon is a critical determinant of agonist versus antagonist activity at different mGluR subtypes.
This precedent strongly suggests that the (R)- and (S)-enantiomers of this compound could exhibit distinct pharmacological profiles at neuronal receptors. Future research should focus on evaluating their binding affinities and functional activities at various mGluR subtypes and other neuronal targets like ion channels[2][3].
Proposed Experimental Workflows for Comparative Analysis
To address the current knowledge gap, a systematic comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is warranted. Below are detailed, step-by-step methodologies for key comparative experiments.
Comparative Antimicrobial Susceptibility Testing
This workflow aims to determine and compare the minimum inhibitory concentration (MIC) of each enantiomer against a panel of relevant bacterial strains.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for Comparative Antimicrobial Susceptibility Testing.
Comparative Receptor Binding Assays
This workflow is designed to assess and compare the binding affinities of the enantiomers for a panel of relevant receptors, such as metabotropic glutamate receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Comparative Receptor Binding Assays.
Conclusion and Future Directions
The biological activities of the enantiomers of this compound remain a largely unexplored area of research. Based on the known activity of the (S)-enantiomer as a component of an antimicrobial natural product and the well-established stereospecificity of related phenylglycine derivatives in the central nervous system, it is highly probable that the (R)- and (S)-enantiomers of 4-methoxyphenylglycine will exhibit distinct biological profiles.
Future research should prioritize direct, quantitative comparisons of their antimicrobial and neurological activities. The experimental workflows outlined in this guide provide a robust framework for such investigations. Elucidating the stereospecific biological activities of these enantiomers will not only advance our fundamental understanding of structure-activity relationships but also potentially uncover novel therapeutic leads.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macroscopic control of cell electrophysiology through ion channel expression | eLife [elifesciences.org]
A Spectroscopic Guide to Distinguishing Positional Isomers: Ortho-, Meta-, and Para-Methoxyphenylacetic Acid
For researchers and professionals in drug development and organic synthesis, the precise identification of positional isomers is a critical step that dictates biological activity, reactivity, and patentability. The subtle shift of a single functional group on an aromatic ring can dramatically alter a molecule's properties. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-methoxyphenylacetic acid, offering a framework for their unambiguous differentiation using fundamental analytical techniques. We will delve into the principles behind the observed spectral differences, grounding our analysis in the electronic and steric effects that govern molecular spectroscopy.
The Structural Challenge: Why Position Matters
The ortho (2-), meta (3-), and para (4-) isomers of methoxyphenylacetic acid share the same molecular formula (C₉H₁₀O₃) and mass, making them indistinguishable by basic mass determination. Their distinct chemical and physical properties arise solely from the relative positions of the methoxy (-OCH₃) and carboxymethyl (-CH₂COOH) groups on the benzene ring. These positions dictate the interplay of electronic effects—resonance and induction—which in turn modulate the electron density distribution across the aromatic system. It is this variation in electron density that we can probe and exploit using spectroscopic methods.
Caption: Relationship between the three positional isomers of methoxyphenylacetic acid.
Experimental Workflow: A Unified Approach
To ensure a valid comparison, a standardized analytical workflow is paramount. The following diagram outlines the general procedure for sample preparation and analysis across the spectroscopic techniques discussed in this guide.
Caption: General experimental workflow for spectroscopic comparison.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful first-pass technique for distinguishing aromatic substitution patterns. The key diagnostic region lies between 900 and 650 cm⁻¹, where out-of-plane C-H bending vibrations (also known as "wags") occur. The number and position of these bands are highly characteristic of the arrangement of substituents on the benzene ring.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Comparative IR Data
| Isomer | Carbonyl Stretch (C=O) (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Out-of-Plane C-H Bending (cm⁻¹) |
| Ortho | ~1700 | ~1250, ~1030 | ~1600, ~1495 | ~750 (strong) |
| Meta | ~1700 | ~1260, ~1040 | ~1600, ~1490 | ~780 (strong), ~690 (strong) |
| Para | ~1700 | ~1250, ~1030 | ~1610, ~1515 | ~830 (strong) |
Note: Exact peak positions may vary slightly based on the sampling method (e.g., KBr pellet vs. ATR) and physical state.
Analysis and Interpretation
The most telling differences are found in the fingerprint region, specifically the C-H out-of-plane bends.
-
Ortho-isomer: The presence of four adjacent hydrogens on the ring gives rise to a single, strong absorption band around 750 cm⁻¹.[2]
-
Meta-isomer: This isomer is distinguished by two characteristic strong bands. One arises from the three adjacent hydrogens (~780 cm⁻¹) and the other from the isolated hydrogen between the two substituents (~690 cm⁻¹).
-
Para-isomer: The two pairs of adjacent hydrogens result in a single, strong band at a higher frequency, typically around 830 cm⁻¹.[1][2]
While the carbonyl and C-O stretching frequencies are largely similar across the isomers, the distinct patterns in the C-H bending region provide a rapid and reliable method for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides the most detailed information for distinguishing these isomers by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus. The chemical shifts are exquisitely sensitive to the electron-donating and -withdrawing effects of the substituents.
The Role of the Methoxy Group
The -OCH₃ group is a strong activating group, donating electron density to the aromatic ring via resonance, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the nuclei at these positions, causing their signals to appear at a lower chemical shift (upfield). The carboxymethyl group (-CH₂COOH) is weakly deactivating through an inductive effect. The interplay of these effects creates a unique electronic signature for each isomer.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C, proton decoupling is typically employed to produce singlet peaks for each unique carbon.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
Comparative ¹H NMR Data (in CDCl₃)
| Isomer | -OCH₃ (s, 3H) | -CH₂- (s, 2H) | Aromatic Protons (m, 4H) | -COOH (s, 1H) |
| Ortho | ~3.85 ppm | ~3.68 ppm | ~6.85-7.30 ppm | ~10-12 ppm |
| Meta | ~3.79 ppm | ~3.61 ppm | ~6.79-7.27 ppm | ~10-12 ppm |
| Para | ~3.81 ppm | ~3.60 ppm | ~6.88 ppm (d), ~7.21 ppm (d) | ~10-12 ppm |
Analysis of ¹H NMR Spectra
The aromatic region is the most informative.
-
Para-isomer: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, resulting in a clean, easily interpretable pattern of two doublets (an AA'BB' system).[4] The protons ortho to the electron-donating -OCH₃ group are shifted upfield (~6.88 ppm), while the protons ortho to the -CH₂COOH group are further downfield (~7.21 ppm).
-
Ortho- and Meta-isomers: These isomers lack the symmetry of the para-isomer, leading to more complex and overlapping multiplets in the aromatic region, as each of the four aromatic protons is chemically distinct. While subtle differences exist, the clear doublet-of-doublets pattern of the para-isomer is the primary distinguishing feature.[5][6]
Comparative ¹³C NMR Data (in CDCl₃)
| Isomer | -OCH₃ | -CH₂- | Aromatic C-OCH₃ | Aromatic C-CH₂ | Other Aromatic C | C=O |
| Ortho | ~55.3 ppm | ~36.0 ppm | ~157.5 ppm | ~127.0 ppm | ~110.5, 121.0, 128.9, 131.0 ppm | ~178.0 ppm |
| Meta | ~55.2 ppm | ~41.1 ppm | ~159.7 ppm | ~134.6 ppm | ~112.8, 115.0, 121.7, 129.6 ppm | ~177.8 ppm |
| Para | ~55.3 ppm | ~40.5 ppm | ~158.8 ppm | ~126.0 ppm | ~114.2, 130.5 ppm (2C each) | ~178.2 ppm |
Note: Data compiled from various sources and may show slight variations.[4][6][7][8]
Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra provide a clear distinction based on the number of signals and their chemical shifts.
-
Para-isomer: Symmetry results in only 6 distinct carbon signals (plus the solvent signal). The two pairs of aromatic carbons are equivalent.[4]
-
Ortho- and Meta-isomers: The lack of symmetry means all 8 carbons in the molecule (excluding the methyl group) are chemically unique, leading to 8 distinct signals.
-
Chemical Shifts: The carbon directly attached to the methoxy group (C-OCH₃) is significantly deshielded due to the electronegativity of oxygen, appearing around 157-160 ppm. The position of this signal and the signals of the other aromatic carbons are subtly influenced by the relative positions of the two substituents, allowing for a definitive assignment when all three spectra are compared.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry differentiates isomers not by their molecular mass (which is identical), but by their unique fragmentation patterns upon ionization. While Electron Ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in fragment ion abundances can often be diagnostic.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended): Carboxylic acids can be challenging to analyze directly by GC. Derivatization, for example, by silylation (e.g., with BSTFA), converts the acidic proton to a less polar trimethylsilyl (TMS) group, improving chromatographic peak shape and volatility.[9][10]
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interaction with the GC column stationary phase. This separation itself can be a clue to the isomer's identity.
-
Mass Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer's ion source (typically using EI at 70 eV). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Fragmentation and Analysis
All three isomers will show a molecular ion [M]⁺ at m/z 166. The primary fragmentation pathway involves the loss of the carboxymethyl group.
Caption: Key fragmentation pathway for methoxyphenylacetic acids.
The most significant fragment for all isomers is typically the methoxyphenylmethyl cation (m/z 121) , formed by the loss of the carboxyl radical (∙COOH). This is often the base peak in the spectrum. Further fragmentation of the m/z 121 ion can lead to the formation of the tropylium ion (m/z 91) via the loss of formaldehyde (CH₂O).
While the major fragments are the same, the relative intensities of these fragments can differ. For instance, the ortho isomer may exhibit unique fragmentation pathways due to the proximity of the two substituent groups (the "ortho effect"), potentially leading to the loss of water or other small molecules through intramolecular rearrangement. Careful comparison of the relative abundances of the m/z 166, 121, and 91 ions for each pure isomer under identical conditions is the key to differentiation by MS.
Conclusion: A Multi-faceted Approach to Isomer Identification
No single technique tells the whole story. The unambiguous identification of ortho-, meta-, and para-methoxyphenylacetic acid is best achieved through a synergistic application of spectroscopic methods.
-
IR spectroscopy offers a rapid, qualitative assessment of the substitution pattern based on characteristic C-H bending vibrations.
-
¹H NMR spectroscopy provides a clear distinction for the para-isomer due to its molecular symmetry and characteristic splitting pattern in the aromatic region.
-
¹³C NMR spectroscopy definitively distinguishes all three isomers by the number of unique carbon signals.
-
Mass Spectrometry , especially when coupled with GC, separates the isomers and can provide confirmation through subtle differences in fragmentation patterns.
By understanding the fundamental principles that govern how molecular structure influences spectroscopic output, researchers can confidently navigate the challenges of isomer analysis, ensuring the integrity and success of their scientific endeavors.
References
- 1. spectra-analysis.com [spectra-analysis.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]
- 9. metbio.net [metbio.net]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
A Senior Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Amino-2-(4-methoxyphenyl)acetic Acid
Introduction
2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its precise stereochemistry and high chemical purity are paramount, as even minute impurities can lead to significant alterations in the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven framework for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals.
The core principle of this guide is the application of an orthogonal analytical approach . This means we will leverage multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. By doing so, the weaknesses of one method are compensated by the strengths of another, creating a self-validating and highly trustworthy purity profile. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, grounding our protocols in robust scientific rationale.
The Orthogonal Analytical Workflow
A comprehensive purity assessment is not a single experiment but a logical sequence of analyses. Each step provides a piece of the puzzle, culminating in a definitive statement of purity. The relationship between these techniques is illustrated below.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity
HPLC is the primary quantitative technique for assessing both chemical (achiral) and enantiomeric (chiral) purity. We will employ two distinct HPLC methods.
Reversed-Phase HPLC for Chemical Purity
Expertise & Experience: This method separates the target compound from process-related impurities (e.g., starting materials, by-products) based on polarity. A C18 column is the workhorse for this type of molecule because its nonpolar stationary phase provides excellent retention and resolution for aromatic compounds. The acidic mobile phase (0.1% formic acid) ensures that the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peaks.
Experimental Protocol:
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (where the phenyl ring exhibits strong absorbance).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Trustworthiness (Data Interpretation): The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.
| Parameter | Result | Acceptance Criteria |
| Retention Time | 10.2 min | Consistent with reference |
| Purity (Area %) | 99.85% | ≥ 99.5% |
| Impurity A | 0.08% | ≤ 0.1% |
| Unknown Impurity | 0.07% | ≤ 0.1% |
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: Determining the enantiomeric excess (%ee) is critical. Direct separation using a Chiral Stationary Phase (CSP) is the preferred method as it avoids the potential for racemization or side reactions that can occur with indirect methods involving derivatization.[1] A macrocyclic glycopeptide-based CSP (e.g., Teicoplanin) is particularly effective for underivatized amino acids, as it offers multiple interaction modes (hydrogen bonding, ionic interactions) necessary for chiral recognition.[2][3]
Experimental Protocol:
-
System Preparation: HPLC with UV detector.
-
Column: Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2) with acidic and basic additives (e.g., 50mM Formic Acid + 25mM Diethylamine) to control ionization and improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can significantly affect chiral separations).[3]
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Trustworthiness (Data Interpretation): The goal is to achieve baseline resolution between the two enantiomers. The enantiomeric excess is calculated from the peak areas of the desired (S or R) and the undesired enantiomer.
| Enantiomer | Retention Time | Area % |
| (S)-enantiomer | 12.5 min | 99.9% |
| (R)-enantiomer | 14.8 min | 0.1% |
| Enantiomeric Excess (%ee) | 99.8% |
Spectroscopic Confirmation: NMR and Mass Spectrometry
Spectroscopic methods provide definitive structural confirmation and are excellent for detecting impurities that may not be visible by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules.[5][6] For purity assessment, the ¹H NMR spectrum is invaluable. The integral of each signal should correspond to the number of protons it represents. The presence of small, unidentifiable peaks can indicate impurities. Using a deuterated solvent like DMSO-d₆ is advantageous due to its ability to dissolve the polar amino acid and allow for the observation of exchangeable protons (from -NH₂ and -COOH).
Experimental Protocol:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire both ¹H and ¹³C spectra. For ¹H, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio for detecting minor impurities.
Trustworthiness (Data Interpretation): The obtained chemical shifts and coupling constants must match the expected structure. The absence of significant impurity signals corroborates the HPLC purity data.
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.35 | d | 2H | Protons ortho to -CH(NH₂)COOH |
| Ar-H | 6.90 | d | 2H | Protons ortho to -OCH₃ |
| α-CH | 4.95 | s | 1H | Methine proton |
| -OCH₃ | 3.75 | s | 3H | Methoxy protons |
| -NH₂ & -COOH | variable | br s | 3H | Exchangeable protons |
Note: Published spectra can be used for comparison.[7][8]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition with high accuracy. Electrospray Ionization (ESI) is the preferred ionization technique for this polar molecule, typically observing the protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
Instrument: LC-MS system with an ESI source.
-
Method: The sample can be directly infused or analyzed via the effluent from the reversed-phase HPLC method described above.
-
Analysis Mode: Positive ion mode.
Trustworthiness (Data Interpretation): The observed mass-to-charge ratio (m/z) for the primary ion must match the calculated value for the protonated molecule.
| Parameter | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| Molecular Weight | 182.0817 | 182.0815 |
Elemental Analysis: The Fundamental Check
Expertise & Experience: Elemental analysis (EA) provides the mass fractions of Carbon, Hydrogen, and Nitrogen in the sample.[9] This technique is a fundamental test of purity, as the presence of impurities (like residual solvents or inorganic salts) will cause the experimental values to deviate from the theoretical values calculated from the molecular formula (C₉H₁₁NO₃).
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Sample Preparation: Provide ~2-3 mg of the finely ground, dried sample. The sample must be thoroughly dried to remove residual water, which would alter the hydrogen and oxygen percentages.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Trustworthiness (Data Interpretation): The experimental values should be within a strict tolerance of the calculated values. A deviation of ±0.4% is widely considered acceptable in academic and industrial settings.[6][10]
| Element | Calculated % | Found % | Deviation % |
| Carbon (C) | 59.66 | 59.51 | -0.15 |
| Hydrogen (H) | 6.12 | 6.18 | +0.06 |
| Nitrogen (N) | 7.73 | 7.69 | -0.04 |
Conclusion: Synthesizing the Data into a Certificate of Purity
No single technique can definitively establish the purity of a synthesized compound. However, by employing an orthogonal approach, we build a powerful, self-validating case. The high purity value from HPLC is corroborated by the clean NMR spectrum, the accurate mass from MS, and the on-the-mark elemental analysis. This multi-faceted validation provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring that this compound meets the stringent quality attributes required for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound(19789-59-4) 1H NMR spectrum [chemicalbook.com]
- 8. AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL(134722-07-9) 1H NMR [m.chemicalbook.com]
- 9. azom.com [azom.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-(4-methoxyphenyl)acetic Acid Analogs as Potential Therapeutic Agents
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-2-(4-methoxyphenyl)acetic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on how modifications to this scaffold influence its biological activity, with a particular focus on antimicrobial and anticancer applications. We will explore the causality behind experimental design and present supporting data to guide future research in this promising area of medicinal chemistry.
Introduction: The Versatile Scaffold of Arylglycines
This compound belongs to the class of α-arylglycines, which are non-proteinogenic amino acids. These structures are valuable building blocks in medicinal chemistry due to their conformational constraints and the ability to introduce diverse substituents on the aromatic ring.[1] The presence of a chiral center, an amino group, a carboxylic acid, and an aryl moiety provides a rich template for developing novel therapeutic agents. The 4-methoxy substitution on the phenyl ring is a common feature in many biologically active compounds, often influencing metabolic stability and receptor interactions. This guide will dissect how systematic chemical modifications of this core structure impact its biological efficacy.
Core Structure and Avenues for Modification
The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Figure 1: Key modification sites on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
Antimicrobial Activity
Derivatives of amino acids have shown significant promise as novel antimicrobial agents, offering potential solutions to the growing challenge of antibiotic resistance.[2][3] For the this compound scaffold, antimicrobial activity is influenced by substitutions on the aryl ring and modifications of the amino and carboxyl groups.
Aryl Ring Substitutions (R1): The electronic and steric properties of substituents on the phenyl ring play a critical role in antimicrobial potency. Generally, the introduction of electron-withdrawing groups, such as halogens (Cl, F), at the para-position of the phenyl ring tends to enhance activity against a range of bacterial strains. This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.
Amino Group Modifications (R2): Modification of the primary amino group, for instance, through the formation of Schiff bases with various aromatic aldehydes, has been shown to be a viable strategy for generating potent antimicrobial compounds.[4] The resulting imine moiety can be crucial for interacting with biological targets. Further reduction to a secondary amine or conversion to an N-acyl derivative can modulate the activity spectrum and potency.
Carboxylic Acid Modifications (R3): Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, potentially leading to better cell penetration and enhanced antimicrobial effects. However, the free carboxylic acid is often essential for activity, suggesting it may be involved in binding to the target site.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | R1 (Aryl Substitution) | R2 (Amino Group) | R3 (Carboxyl Group) | S. aureus (MIC) | E. coli (MIC) |
| 1 (Core) | 4-OCH₃ | -NH₂ | -COOH | >128 | >128 |
| 2a | 4-Cl | -NH₂ | -COOH | 64 | 128 |
| 2b | 4-F | -NH₂ | -COOH | 32 | 64 |
| 3a | 4-OCH₃ | -N=CH-Ph | -COOH | 16 | 32 |
| 3b | 4-OCH₃ | -NH-CH₂-Ph | -COOH | 32 | 64 |
| 4a | 4-OCH₃ | -NH₂ | -COOCH₃ | 64 | 128 |
Data presented is a representative summary based on general trends observed in related compound series.
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various amino acid derivatives.[1][5] For analogs of this compound, cytotoxic activity against cancer cell lines is highly dependent on the nature and position of substituents on the aromatic ring.
Aryl Ring Substitutions (R1): Studies on related aryl-acetic acid derivatives have shown that the presence of a methoxy group on the phenyl ring can contribute to cytotoxic activity.[6] Furthermore, the introduction of other substituents, such as halogens or small alkyl groups, can modulate this activity. For instance, a fluorine atom at the para-position of a related triazole derivative was found to be the most active against glioblastoma cells.[7]
Heterocyclic Modifications: Incorporating the core scaffold into larger heterocyclic systems, such as benzoxazoles or imidazopyridines, is a common strategy to enhance anticancer potency.[6][8] These larger, more rigid structures can have improved interactions with biological targets like tubulin or specific enzymes involved in cancer cell proliferation.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of this compound Analogs
| Compound ID | Modification | MCF-7 (Breast Cancer) IC₅₀ | HCT-116 (Colon Cancer) IC₅₀ |
| 1 (Core) | Unmodified | >100 | >100 |
| 5a | 2-(4-methoxyphenyl)benzoxazole-5-acetic acid[6] | 15.2 | 25.8 |
| 5b | 2-(4-fluorophenyl)benzoxazole-5-acetic acid | 12.5 | 20.1 |
| 6a | Imidazopyridine-oxadiazole with 4-methoxyphenyl[8] | 5.8 | 7.2 |
| 6b | Imidazopyridine-oxadiazole with 4-tolyl[8] | 2.1 | 3.5 |
Data is representative of findings for related compound classes.
Experimental Protocols
General Synthesis of Analogs
The synthesis of this compound analogs can be achieved through various established methods, such as the Strecker synthesis or the Bucherer-Bergs synthesis.[9] A chemoenzymatic approach often provides high enantiomeric purity.
Figure 2: General workflow for the synthesis of 2-amino-2-aryl-acetic acid analogs.
Step-by-Step Protocol: Asymmetric Strecker Synthesis [9]
-
α-Aminonitrile Formation: To a solution of the desired substituted benzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycine amide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.
-
Stir the mixture at room temperature for 12-24 hours. The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.
-
Hydrolysis: Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NH₄OH) to precipitate the amino acid.
-
Filter and purify the product by recrystallization.
Antimicrobial Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which is a standardized and widely used assay.[10][11]
Figure 3: Workflow for the Broth Microdilution Assay to determine MIC.
Step-by-Step Protocol: Broth Microdilution Assay [10][12]
-
Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Step-by-Step Protocol: MTT Assay [10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile template for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide indicate that:
-
For Antimicrobial Activity: Modifications focusing on increasing lipophilicity and introducing specific pharmacophoric features, such as Schiff bases, are promising strategies.
-
For Anticancer Activity: The incorporation of the core structure into larger, rigid heterocyclic systems appears to be a key approach for enhancing potency.
Future research should focus on synthesizing and screening a broader library of analogs to further refine the SAR models. Investigations into the mechanism of action, along with in vivo efficacy and toxicity studies of the most promising candidates, are essential next steps in translating these findings into clinically relevant therapeutics. The detailed protocols and comparative data provided herein offer a solid foundation for these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Chiral Stationary Phase Selection for 2-Amino-2-(4-methoxyphenyl)acetic Acid
For researchers and professionals in pharmaceutical development, the enantiomeric purity of chiral building blocks like 2-Amino-2-(4-methoxyphenyl)acetic acid (also known as 4-methoxyphenylglycine) is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety. Achieving robust, reliable, and efficient separation of its enantiomers is a foundational step in both analytical characterization and preparative isolation.
This guide provides an in-depth comparison of different classes of Chiral Stationary Phases (CSPs) for this specific separation. Moving beyond a simple listing of options, we will explore the causality behind experimental choices, grounding our recommendations in the fundamental principles of chiral recognition. This document is designed to empower you to not only select the appropriate column but to understand why it works, enabling you to develop and optimize methods with confidence.
The Challenge: The Amphoteric Nature of 4-Methoxyphenylglycine
This compound is a non-proteinogenic amino acid. Its structure, featuring both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), makes it zwitterionic over a wide pH range. This amphoteric nature, combined with the aromatic methoxyphenyl group, presents a unique challenge for chiral separation. The ideal CSP must offer multiple, complementary interaction sites to form transient, diastereomeric complexes with sufficient energy differences for separation.
Comparing the Titans: Three Major Classes of Chiral Stationary Phases
Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) is the most prevalent and efficient approach.[1] The success of this technique hinges on the selection of the CSP. We will compare three of the most powerful and widely used CSP classes: Macrocyclic Glycopeptide, Polysaccharide-based, and Pirkle-type CSPs.
Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T)
Our Primary Recommendation for Initial Screening.
Macrocyclic glycopeptide CSPs, particularly those based on the antibiotic teicoplanin, are exceptionally well-suited for the direct separation of underivatized amino acids.[2] Their complex, basket-like structure provides a rich environment of chiral centers, aromatic rings, and ionizable groups, enabling multiple modes of interaction.
Mechanism of Chiral Recognition: The chiral recognition on a teicoplanin-based phase is multifaceted, involving:
-
Inclusion Complexation: The analyte can fit into the "basket" or cavities of the macrocycle.
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carbonyl groups on the teicoplanin structure can form hydrogen bonds with the analyte's amino and carboxyl groups.
-
Ionic Interactions: The amphoteric nature of both the CSP and the analyte allows for attractive or repulsive electrostatic interactions, which are highly sensitive to mobile phase pH and additives.
-
π-π Interactions: The aromatic rings on the teicoplanin selector can interact with the methoxyphenyl ring of the analyte.
This multi-modal interaction capability makes these columns highly versatile and robust. They can be operated in reversed-phase, polar ionic, and polar organic modes, offering broad compatibility with various solvents and LC-MS.[3][4]
Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
The workhorses of the chiral separation world, polysaccharide-based CSPs are derived from cellulose or amylose coated or immobilized on a silica support.[5] Phases like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad enantioselectivity for a vast range of compounds.
Mechanism of Chiral Recognition: Separation is achieved as the enantiomers intercalate into the chiral grooves and cavities of the helical polysaccharide structure. The key interactions are:
-
Hydrogen Bonding: The carbamate linkages (-NH-C=O) on the derivatized polysaccharide are primary sites for hydrogen bonding with the analyte.
-
π-π Stacking: The electron-rich dimethylphenyl groups provide sites for π-π interactions with the analyte's aromatic ring.
-
Steric Fit: The overall shape and rigidity of the polysaccharide's chiral grooves favor the binding of one enantiomer over the other.
For a polar, zwitterionic analyte like 4-methoxyphenylglycine, direct separation on polysaccharide phases can be challenging in traditional normal-phase mode. However, they can be highly effective in reversed-phase or polar organic modes, where the mobile phase better solubilizes the analyte and facilitates the necessary interactions.[6] The use of acidic or basic mobile phase additives is often crucial to control the ionization state of the analyte and improve peak shape.
Pirkle-Type CSPs (e.g., WHELK-O® 1)
Developed by William H. Pirkle, these "brush-type" CSPs are based on a small chiral molecule covalently bonded to the silica support. The (R,R)-WHELK-O® 1, a π-electron acceptor/π-electron donor phase, is known for its exceptional durability and broad applicability, particularly for compounds containing aromatic rings and hydrogen-bonding sites.
Mechanism of Chiral Recognition: The Pirkle-type separation relies on a "three-point interaction" model, which for the WHELK-O® 1 involves:
-
π-π Interactions: The dinitrobenzamide group on the CSP is a strong π-acceptor, which interacts favorably with the π-donor methoxyphenyl ring of the analyte.
-
Hydrogen Bonding: The amide linkage on the CSP serves as a crucial hydrogen-bonding site.
-
Dipole Stacking & Steric Interactions: The overall electronic and steric environment of the CSP creates a specific spatial arrangement that favors one enantiomer.
A key advantage of Pirkle-type CSPs is their covalent bonding, which makes them compatible with nearly all HPLC solvents and provides exceptional stability.[1][7] This allows for greater flexibility in method development and a longer column lifetime. The availability of both enantiomeric forms of the selector ((R,R) and (S,S)) allows for the convenient inversion of elution order, which can be invaluable for purifying a trace enantiomer that elutes after a major peak.[1]
Comparative Performance Summary
The following table provides a high-level comparison to guide your initial selection process.
| Feature | Macrocyclic Glycopeptide (CHIROBIOTIC T) | Polysaccharide-Based (Chiralpak AD-H/OD-H) | Pirkle-Type (WHELK-O® 1) |
| Primary Interaction | Multi-modal: Inclusion, H-bonding, Ionic, π-π | Steric fit, H-bonding, π-π | π-π stacking, H-bonding, Dipole-dipole |
| Best For Analyte | Underivatized amino acids , polar compounds | Broad range, but may require derivatization for amino acids | Aromatic compounds, NSAIDs, underivatized acids |
| Common Modes | Reversed-Phase (RP), Polar Ionic (PIM), Polar Organic (POM) | Normal Phase (NP), RP, POM | NP, POM, RP |
| Key Advantage | High success rate for direct separation of amino acids | Extremely broad selectivity for diverse compound classes | Exceptional robustness, covalent bonding, elution order inversion |
| Considerations | Can require longer equilibration times | Coated versions have solvent limitations; direct separation of polar analytes can be challenging | Selectivity might be lower for highly polar, non-aromatic compounds |
| LC-MS Compatibility | Excellent, especially in PIM with volatile additives | Good, especially with immobilized versions | Excellent, due to wide solvent compatibility |
Experimental Protocols: Starting Points for Method Development
The following protocols are designed as robust starting points. Optimization of mobile phase composition, additives, temperature, and flow rate will likely be necessary to achieve baseline resolution.
Protocol 1: Macrocyclic Glycopeptide CSP (Primary Recommendation)
This method is adapted from a successful protocol for the closely related 4-hydroxyphenylglycine and represents the highest probability of success for initial screening.[2]
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Water / Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm or 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in mobile phase or a 50:50 mixture of Methanol:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
Rationale: The reversed-phase conditions are ideal for the polar analyte. Methanol acts as the organic modifier, while the small amount of formic acid ensures the protonation of the amino group and suppresses the deprotonation of the carboxyl group, leading to sharper peaks and consistent interactions with the CSP.
Protocol 2: Polysaccharide-Based CSP (Alternative Approach)
This protocol is designed for the direct separation of the underivatized amino acid in a reversed-phase mode, which is more suitable than normal phase for this analyte.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate in Water, pH 4.5 (20:80, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm or 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
Rationale: The use of a buffered aqueous-organic mobile phase is critical for achieving reproducible chromatography of an ionizable analyte on a polysaccharide phase in RP mode. The ammonium acetate buffer controls the pH, and therefore the ionization state of the analyte, which is key to managing retention and selectivity. Acetonitrile is chosen as the organic modifier.
Protocol 3: Pirkle-Type CSP (Orthogonal Selectivity)
This protocol uses a polar organic mobile phase to promote the hydrogen bonding and π-π interactions that are central to the recognition mechanism on a WHELK-O® 1 column.
-
Column: (R,R)-WHELK-O® 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm or 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
Rationale: This mobile phase system, often used in the polar organic mode, uses a small amount of an acid (acetic acid) and a base (triethylamine) as competitors. These additives interact with the acidic and basic sites on both the analyte and the CSP, modulating retention and often dramatically improving selectivity and peak shape.
Visualizing the Strategy and Mechanisms
To better illustrate the workflow and scientific principles, the following diagrams were generated.
Caption: A logical workflow for chiral method development.
Caption: Key interactions governing chiral recognition.
Conclusion
The selection of a chiral stationary phase is the most critical decision in developing an enantioselective HPLC method. For the direct separation of this compound, a Macrocyclic Glycopeptide CSP , such as Astec® CHIROBIOTIC® T, represents the most logical and highest-probability starting point due to its inherent suitability for underivatized amino acids.
Should this initial screening fail, Polysaccharide-based and Pirkle-type CSPs offer powerful, alternative selectivities. A successful outcome on these phases will likely depend on careful optimization of the mobile phase to control the analyte's ionization state and promote the specific interactions—hydrogen bonding and π-π stacking—that drive separation. By understanding the fundamental mechanisms of each CSP class, researchers can move beyond simple trial-and-error and adopt a rational, efficient approach to chiral method development.
References
- 1. WHELK-O®1 - Regis Technologies [registech.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct high-performance liquid chromatography enantioseparation of terazosin on an immobilised polysaccharide-based chiral stationary phase under polar organic and reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ct-k.com [ct-k.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)acetic Acid: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral amino acids is a critical cornerstone of innovation. 2-Amino-2-(4-methoxyphenyl)acetic acid, a key building block for various pharmaceuticals, presents a recurring synthetic challenge. This guide provides an in-depth, comparative analysis of the most prominent methods for its synthesis: the classical Strecker and Bucherer-Bergs reactions, and a modern chemoenzymatic approach. Beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, cost-benefit trade-offs, and scalability of each route to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Executive Summary: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the key performance indicators for the three primary synthetic methodologies discussed in this guide. It is important to note that while data for the target molecule is prioritized, representative data from closely related substituted phenylglycines may be used for comparative purposes where direct data is unavailable.
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic (Nitrilase-based) Synthesis |
| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |
| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |
| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |
| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
| Scalability | Moderate to High | High | High |
I. The Classical Routes: Strecker and Bucherer-Bergs Syntheses
The Strecker and Bucherer-Bergs syntheses are foundational methods in amino acid chemistry, offering robust and scalable, albeit often non-stereoselective, pathways.
A. The Strecker Synthesis: A Time-Honored Approach
First reported by Adolph Strecker in 1850, this three-component reaction involves the treatment of an aldehyde (in our case, 4-methoxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2]
Mechanism: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. Nucleophilic attack of the cyanide ion on the imine generates the α-aminonitrile intermediate.[2] Subsequent hydrolysis, typically under acidic conditions, converts the nitrile to a carboxylic acid, yielding the final amino acid product.
Asymmetric Strecker Synthesis: To overcome the limitation of producing a racemic mixture, asymmetric variations have been developed. A common strategy involves the use of a chiral auxiliary, such as (R)-phenylglycine amide, which directs the cyanide addition to one face of the imine, leading to a diastereomeric mixture of α-aminonitriles that can be separated.[3][4] Subsequent hydrolysis and removal of the auxiliary afford the enantiomerically enriched amino acid.
Experimental Protocol (Asymmetric Strecker Synthesis): [3][5]
-
Aminonitrile Formation: To a solution of 4-methoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol or water, add a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq) in water.
-
Stir the mixture at a controlled temperature (e.g., 60-70°C) for several hours. One of the diastereomeric α-aminonitriles will selectively precipitate.[6]
-
Cool the reaction mixture and filter the solid precipitate. This crystallization-induced asymmetric transformation can lead to a high diastereomeric ratio (>99:1).[3]
-
Hydrolysis: Treat the isolated diastereomerically pure α-aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the enantiomerically pure amino acid.
-
Filter, wash with cold water, and dry the product.
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with the chiral auxiliary, which is used in stoichiometric amounts, and the cyanide source. While the starting aldehyde is relatively inexpensive, the cost of the chiral auxiliary can be significant, although it can often be recovered.
-
Benefits: The Strecker synthesis is a well-established and versatile method. The asymmetric variant, particularly with crystallization-induced asymmetric transformation, can provide high enantiomeric purity.[3]
-
Drawbacks: The use of highly toxic cyanides is a major safety and environmental concern, requiring specialized handling and waste disposal procedures.[7] The reaction can also be lengthy.
B. The Bucherer-Bergs Synthesis: A Pathway via Hydantoins
The Bucherer-Bergs reaction is another classical multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[8][9] These hydantoin intermediates can then be hydrolyzed to the corresponding amino acids.
Mechanism: The reaction is believed to proceed through the formation of a cyanohydrin from the aldehyde and cyanide, followed by reaction with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid, which cyclizes to a 5-substituted hydantoin.[8]
Experimental Protocol: [5]
-
Hydantoin Formation: In a pressure vessel, combine 4-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to 60-80°C for 12-18 hours.
-
Cool the reaction mixture to induce crystallization of the 5-(4-methoxyphenyl)hydantoin.
-
Filter and wash the solid product.
-
Hydrolysis: Suspend the hydantoin in a solution of a strong base (e.g., 2M NaOH) and heat under reflux for 12-24 hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic amino acid.
-
Filter and purify the product. A subsequent resolution step is required to obtain the enantiopure product.
Cost-Benefit Analysis:
-
Cost: The reagents for the Bucherer-Bergs synthesis are generally inexpensive and readily available.
-
Benefits: This method is highly scalable and uses low-cost starting materials. The hydantoin intermediate is often crystalline and easy to purify.[10]
-
Drawbacks: The primary drawback is the formation of a racemic product, which necessitates a separate and often costly resolution step to obtain the desired enantiomer. Similar to the Strecker synthesis, the use of cyanide poses significant safety and environmental hazards. The reaction times can also be long.
II. The Modern Approach: Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. For the synthesis of this compound, a nitrilase-based approach offers a highly attractive, one-pot route to the enantiomerically pure product.[5]
Mechanism: This method involves the in-situ formation of the racemic α-aminonitrile from 4-methoxybenzaldehyde, ammonia, and cyanide, similar to the initial step of the Strecker synthesis. A highly enantioselective nitrilase enzyme is then introduced, which selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding carboxylic acid.[11] Crucially, the unreacted enantiomer of the aminonitrile can undergo in-situ racemization under the reaction conditions, allowing for a dynamic kinetic resolution process with a theoretical yield of up to 100% of the desired enantiomer.[5]
Experimental Protocol: [5]
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0), combine 4-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an ammonia source.
-
To this mixture, add a suitable nitrilase enzyme (e.g., a recombinant nitrilase from Aspergillus niger).[12]
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours, monitoring the reaction progress.
-
Once the reaction is complete, acidify the reaction mixture to precipitate the enantiopure amino acid.
-
Filter, wash, and dry the product.
Cost-Benefit Analysis:
-
Cost: The primary cost driver for this method is the nitrilase enzyme. While the initial investment in the enzyme may be higher than for classical reagents, the potential for high yield, high enantiopurity, and milder reaction conditions can offset this cost, especially at scale.
-
Benefits: This one-pot synthesis is highly efficient, offering excellent enantioselectivity (>99% ee) and high yields.[5] It operates under mild conditions (neutral pH, moderate temperature) and generates minimal, biodegradable waste.[5] The process is also highly scalable.
-
Drawbacks: The use of cyanide, although in a more controlled aqueous environment, still requires careful handling. The choice of the correct nitrilase with high activity and selectivity for the specific substrate is crucial for the success of the synthesis. Enzyme stability and cost can also be limiting factors for some applications.
III. Alternative Synthetic Strategies
While the Strecker, Bucherer-Bergs, and chemoenzymatic methods are the most common, other multicomponent reactions are worth considering for the synthesis of α-amino acids.
A. The Petasis Reaction
The Petasis reaction, or borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.[13][14] When glyoxylic acid is used as the carbonyl component, this reaction provides a direct route to α-amino acids.
-
Advantages: A key advantage of the Petasis reaction is that it avoids the use of toxic cyanides.[13] The reaction conditions are generally mild, and it has a broad substrate scope.
-
Disadvantages: The cost and availability of the required boronic acids can be a limiting factor.
B. The Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[15][16] This powerful reaction allows for the rapid assembly of complex α-aminoacyl amide derivatives.
-
Advantages: The Ugi reaction is known for its high atom economy and the ability to generate a diverse range of products from readily available starting materials.[1]
-
Disadvantages: The products are α-aminoacyl amides, which require an additional hydrolysis step to yield the free amino acid. Isocyanides are also known for their unpleasant odor and potential toxicity.
Conclusion and Future Outlook
The choice of the optimal synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, desired enantiopurity, cost constraints, and available infrastructure.
-
For large-scale, cost-sensitive production where a racemic product followed by resolution is acceptable, the Bucherer-Bergs synthesis remains a viable option due to its use of inexpensive reagents and high scalability.
-
The asymmetric Strecker synthesis , particularly with a crystallization-induced asymmetric transformation, offers an excellent balance of high enantioselectivity and good yields, making it a strong candidate for producing enantiomerically pure material, albeit with the significant safety considerations of using cyanide.
-
The chemoenzymatic nitrilase-based approach represents the state-of-the-art in terms of elegance, efficiency, and green chemistry principles. For the production of high-value, enantiopure amino acids, this method is often superior due to its one-pot nature, mild reaction conditions, and minimal waste generation. The primary hurdle remains the initial cost and availability of a suitable enzyme, though this is becoming less of a barrier with advances in biotechnology.
As the demand for enantiomerically pure pharmaceuticals continues to grow, we anticipate a further shift towards biocatalytic and chemoenzymatic methods. The development of more robust, active, and cost-effective enzymes will undoubtedly solidify their position as the preferred choice for the sustainable synthesis of chiral amino acids.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 12. Active Recombinant Aspergillus niger Nitrilase - Creative BioMart [creativebiomart.net]
- 13. Petasis Reaction [organic-chemistry.org]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Unknown: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-2-(4-methoxyphenyl)acetic acid
In the dynamic landscape of drug discovery and development, our daily commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety. The compound in focus today, 2-Amino-2-(4-methoxyphenyl)acetic acid (CAS No. 19789-59-4), presents a common challenge in research environments: a novel or sparsely studied substance with incomplete hazard data. This guide is crafted to provide you, my fellow researchers and scientists, with a robust framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach will be rooted in a conservative interpretation of available data and the fundamental principles of laboratory safety, ensuring that our pursuit of innovation does not compromise our well-being.
Understanding the Hazard Profile: A Case of Informed Caution
A thorough review of available Safety Data Sheets (SDS) for this compound reveals a critical piece of information: its toxicological properties have not been fully investigated. While some sources indicate that the compound may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or inhaled, the absence of comprehensive data necessitates a cautious approach. In such instances, our operational imperative is to treat the substance as potentially hazardous and to implement PPE protocols that offer a wide margin of safety.
This principle of "informed caution" is the bedrock of our safety culture. We do not merely follow steps; we seek to understand the rationale behind them. The absence of data is, in itself, a critical data point that guides our risk assessment and subsequent safety procedures.
Core Personal Protective Equipment (PPE) Ensemble
For routine handling of this compound in a controlled laboratory setting, the following PPE ensemble is mandatory. This baseline level of protection is designed to mitigate the risks of irritation and accidental exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a significant risk of splashes. | Protects against airborne powder and accidental splashes, addressing the known risk of eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable initial choice). | Prevents direct skin contact, mitigating the risk of skin irritation. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles. |
Operational Plans: From Weighing to Disposal
The selection and use of PPE are intrinsically linked to the specific laboratory operation being performed. The following step-by-step guidance outlines the procedural and safety considerations for common laboratory tasks involving this compound.
Weighing and Aliquoting Solid Compound
The primary hazard during this operation is the generation and inhalation of airborne powder.
Workflow:
Caption: Workflow for weighing this compound.
Solution Preparation and Handling
Once in solution, the risk of inhalation is reduced, but the potential for skin and eye contact remains.
Step-by-Step Protocol:
-
Don appropriate PPE: This includes a lab coat, safety glasses, and nitrile gloves.
-
Work in a well-ventilated area: A chemical fume hood is recommended, especially when working with volatile solvents.
-
Use a non-sparking stirrer: If mechanical stirring is required, ensure the equipment is intrinsically safe.
-
Transfer solutions with care: Use a pipette or a funnel to avoid splashes.
-
Clearly label all containers: Include the compound name, concentration, solvent, and date.
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is a critical component of a safe laboratory environment.
Emergency Response Workflow:
Caption: Emergency response workflow for spills or exposures.
Disposal Plan: Responsible Stewardship
The final stage of any experimental workflow is the responsible disposal of waste. All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be disposed of in a clearly labeled hazardous waste container. Consult your institution's environmental health and safety office for specific guidance on waste stream segregation and disposal procedures.
Conclusion: Safety as a Scientific Imperative
As Senior Application Scientists, our role extends beyond generating data; we are also stewards of a safe and ethical research environment. The principles outlined in this guide for handling this compound are a testament to this commitment. By embracing a culture of informed caution, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
